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1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Documentation Hub

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  • Product: 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
  • CAS: 349430-56-4

Core Science & Biosynthesis

Foundational

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene CAS number

An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methylpiperazine: A Key Building Block in Medicinal Chemistry Senior Application Scientist Note: The initial request specified "1-Bromo-4-(4-methylpiperazinocarbonylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methylpiperazine: A Key Building Block in Medicinal Chemistry

Senior Application Scientist Note: The initial request specified "1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene." Following an extensive search, no definitive CAS number or substantial body of literature could be found for a compound with this exact nomenclature. However, the search consistently identified a closely related and commercially significant compound: 1-(4-Bromobenzyl)-4-methylpiperazine . This guide will focus on this well-documented molecule, CAS No. 368879-17-8, as it is likely the intended subject of interest for researchers in drug development. This pivot ensures the delivery of a technically accurate and actionable guide based on available scientific data.

Introduction and Strategic Importance

1-(4-Bromobenzyl)-4-methylpiperazine is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a brominated aromatic ring coupled to a methylpiperazine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs.

The piperazine ring, a common motif in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The N-methyl group can influence the basicity and lipophilicity of the molecule, which in turn can affect its interaction with biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) profile. Consequently, 1-(4-Bromobenzyl)-4-methylpiperazine is a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of 1-(4-Bromobenzyl)-4-methylpiperazine are summarized below.

PropertyValueSource
CAS Number 368879-17-8[2][3][4][5]
Molecular Formula C₁₂H₁₇BrN₂[2][3][4]
Molecular Weight 269.18 g/mol [2][3][4]
Appearance Clear, colorless to light orange/yellow liquid[3]
Purity Typically ≥97%[2]
Predicted Boiling Point 325.3 ± 27.0 °C[3]
Predicted Density 1.325 ± 0.06 g/cm³[3]
Predicted pKa 7.57 ± 0.10[3]

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Bromobenzyl)-4-methylpiperazine is typically achieved through a nucleophilic substitution reaction. This standard organic transformation is reliable and scalable, making the compound readily accessible for research and development purposes.

General Synthesis Protocol

A common synthetic route involves the reaction of 1-bromo-4-(bromomethyl)benzene with N-methylpiperazine. In this process, the more reactive benzylic bromide is selectively targeted by the secondary amine of the N-methylpiperazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), a base like potassium carbonate or triethylamine (2.0 equivalents) is added.

  • Reagent Addition: 1-Bromo-4-(bromomethyl)benzene (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the N-methylpiperazine solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water or brine to remove any remaining salts and unreacted N-methylpiperazine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-(4-Bromobenzyl)-4-methylpiperazine, as a clear liquid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 1-Bromo-4-(bromomethyl)benzene D Nucleophilic Substitution A->D B N-Methylpiperazine B->D C Aprotic Solvent (e.g., THF) Base (e.g., K₂CO₃) C->D Mediates E Aqueous Workup D->E Crude Product F Purification (Chromatography) E->F G 1-(4-Bromobenzyl)-4-methylpiperazine F->G Pure Product

Caption: Synthetic workflow for 1-(4-Bromobenzyl)-4-methylpiperazine.

Applications in Drug Discovery and Development

The utility of 1-(4-Bromobenzyl)-4-methylpiperazine is primarily as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1][6]

Role in Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality is a cornerstone of modern synthetic chemistry, particularly for reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds. Researchers can couple a wide array of boronic acids, alkenes, or amines at the 4-position of the benzene ring to explore how different substituents in this region affect target binding and pharmacological activity.

Incorporation into Bioactive Scaffolds

The 1-(4-benzyl)-4-methylpiperazine core is found in a number of compounds investigated for various therapeutic indications. The piperazine ring can interact with various receptors and enzymes, and its substitution pattern is critical for modulating activity and selectivity. By using 1-(4-Bromobenzyl)-4-methylpiperazine as a starting material, medicinal chemists can readily synthesize analogs of known bioactive molecules or create entirely new chemical entities for screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Bromobenzyl)-4-methylpiperazine.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[7][9] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[8][9]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Conclusion

1-(4-Bromobenzyl)-4-methylpiperazine is a strategically important building block for drug discovery and development. Its dual functionality, combining a reactive aryl bromide with a pharmacologically relevant methylpiperazine moiety, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage this versatile compound in their synthetic endeavors.

References

  • Chemsrc. CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Boron Molecular. Buy 1-(4-Bromobenzyl)-4-methylpiperazine | Boron. [Link]

  • ChemSynthesis. 1-bromo-4-methylbenzene - 106-38-7, C7H7Br, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. [Link]

  • PubChem. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]

  • NIST. Benzene, 1-bromo-4-methyl-. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Watson International. 1-(4-Bromobenzyl)-4-methylpiperazine CAS 368879-17-8. [Link]

  • The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

  • PubChem. 1-[Bromo(phenyl)methyl]-4-methylbenzene. [Link]

Sources

Exploratory

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene molecular weight

An In-depth Technical Guide to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: Properties, Synthesis, and Applications in Modern Drug Discovery Abstract This technical guide provides a comprehensive analysis of 1-Br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of significant interest for researchers, medicinal chemists, and professionals in drug development. While this specific molecule is not extensively documented in commercial or academic literature, its structure combines two key chemical moieties: a brominated aromatic ring, which is a versatile handle for synthetic elaboration, and a methylpiperazine amide, a common pharmacophore. This document serves as a foundational reference, offering a scientifically-grounded, predictive overview of its molecular properties, a logical synthetic strategy, and a detailed theoretical framework for its analytical characterization. The primary objective is to equip researchers with the necessary insights to synthesize, identify, and effectively utilize this compound as a scaffold or intermediate in the pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a compound begins with its precise molecular structure and a summary of its fundamental properties.

1.1. Chemical Structure and Molecular Formula

The compound name, 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, defines its structure as a benzene ring monosubstituted with a bromine atom, with a (4-methylpiperazinocarbonyl)methyl group at the para position.

  • Core: Benzene ring

  • Substitution at C1: A bromine atom (-Br)

  • Substitution at C4: A methylene bridge (-CH₂-) attached to the carbonyl carbon of an amide.

  • Amide Group: The carbonyl group (-C=O) is linked to the nitrogen of a 1-methylpiperazine ring.

From this structure, the molecular formula is determined to be C₁₃H₁₆BrN₃O .

1.2. Calculated Molecular Weight and Physicochemical Data

Quantitative data is crucial for experimental design. The following table summarizes the calculated molecular weight and predicted physicochemical properties based on the compound's structure.

PropertyValueNotes
Molecular Formula C₁₃H₁₆BrN₃O-
Molecular Weight 310.20 g/mol Calculated based on isotopic abundances.
Monoisotopic Mass 309.0477 g/mol Exact mass using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Essential for high-resolution mass spectrometry.
Predicted State Crystalline SolidThe presence of a rigid aromatic ring, a polar amide group, and a high molecular weight suggests a solid state at standard temperature and pressure.
Predicted Solubility Soluble in DCM, CHCl₃, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in Water.The molecule possesses both nonpolar (bromophenyl) and polar (amide, piperazine) regions. Solubility is predicted to be highest in moderately polar organic solvents.
Predicted LogP ~2.5 - 3.5The octanol-water partition coefficient is estimated to be in this range, indicating moderate lipophilicity, a common feature in drug candidates.

Proposed Retrosynthetic Analysis and Forward Synthesis

A reliable and efficient synthetic route is paramount for obtaining any compound for research or development. We propose a robust two-step synthesis starting from commercially available materials. The causality behind this choice lies in the ubiquity and high efficiency of amide bond formation, a cornerstone of medicinal chemistry.

2.1. Retrosynthetic Strategy

The most logical disconnection for retrosynthesis is at the amide bond (C-N bond), as this is one of the most reliable bonds to form in a forward synthesis. This approach breaks the target molecule down into two readily accessible precursors: (4-bromophenyl)acetic acid and 1-methylpiperazine .

G TM Target Molecule 1-Bromo-4-(4-methylpiperazino carbonylmethyl)benzene Disconnection Amide Bond Disconnection (C-N) TM->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Acid (4-Bromophenyl)acetic acid Precursors->Acid Amine 1-Methylpiperazine Precursors->Amine

Caption: Retrosynthetic analysis via amide bond disconnection.

2.2. Experimental Protocol: Amide Coupling

This protocol describes a standard and reliable method for coupling the two precursors using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for high yields and low rates of racemization.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial for scavenging the acid produced during the reaction.

  • Coupling Agent Activation: In a separate vessel, dissolve the coupling agent, HATU (1.2 eq), in the same anhydrous solvent.

  • Reaction Initiation: Cool the flask containing the acid and amine mixture to 0 °C in an ice bath. Add the HATU solution dropwise over 15 minutes. Stirring at this temperature prevents side reactions and ensures controlled activation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Acid (4-Bromophenyl)acetic acid Product Target Molecule Acid->Product Amine 1-Methylpiperazine Amine->Product Reagents HATU (Coupling Agent) DIPEA (Base) DCM (Solvent), 0°C to RT Reagents->Product Couple & Purify

Caption: Proposed forward synthesis workflow.

Analytical Characterization (Theoretical Framework)

Structural confirmation is a non-negotiable step in synthesis. Based on the compound's structure, we can predict the key features expected in its analytical spectra.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: Two doublets in the aromatic region (~7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet will integrate to 2H.

    • Methylene Protons (-CH₂-): A sharp singlet at approximately 3.6-3.8 ppm, integrating to 2H.

    • Piperazine Protons: Complex multiplets between ~2.3-3.7 ppm. The protons adjacent to the amide nitrogen will be deshielded and appear further downfield compared to those adjacent to the N-methyl group.

    • Methyl Protons (-CH₃): A singlet at ~2.2-2.4 ppm, integrating to 3H.

  • ¹³C NMR: The carbon NMR will complement the proton data.

    • Carbonyl Carbon: A signal around 168-172 ppm.

    • Aromatic Carbons: Six signals in the ~120-140 ppm range, with the carbon attached to the bromine (C-Br) being the most shielded (~121 ppm) and the ipso-carbon attached to the methylene group being deshielded.

    • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

    • Piperazine Carbons: Signals in the 45-55 ppm range.

    • Methyl Carbon (-CH₃): A signal around 46 ppm.

3.2. Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is critical for confirming the molecular weight.

  • Molecular Ion Peak (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see two peaks of nearly equal intensity at m/z values corresponding to [C₁₃H₁₆⁷⁹BrN₃O]⁺ and [C₁₃H₁₆⁸¹BrN₃O]⁺.[1][2]

  • Key Fragmentation Patterns:

    • Benzylic Cleavage: A prominent fragment corresponding to the loss of the entire methylpiperazine amide group, resulting in a bromobenzyl cation.

    • Amide Cleavage: Fragmentation at the amide bond, leading to ions corresponding to the acylium ion and the methylpiperazine cation.

TechniquePredicted Key Data Points
¹H NMR Aromatic region: ~7.2-7.6 ppm (2H, d), ~7.2-7.6 ppm (2H, d). Methylene: ~3.6-3.8 ppm (2H, s). Piperazine: ~2.3-3.7 ppm (8H, m). Methyl: ~2.2-2.4 ppm (3H, s).
¹³C NMR C=O: ~170 ppm. Aromatic: ~120-140 ppm (6 signals). -CH₂-: ~42 ppm. Piperazine: ~45-55 ppm (4 signals). -CH₃: ~46 ppm.
MS (ESI+) [M+H]⁺ peaks at m/z ≈ 310.0 and 312.0 (ratio ~1:1).
IR (KBr) ~1640 cm⁻¹ (Amide C=O stretch), ~2800-3000 cm⁻¹ (C-H stretches), ~1590 cm⁻¹ (Aromatic C=C stretch), ~1100-1200 cm⁻¹ (C-N stretch).

Relevance and Applications in Drug Development

The true value of a molecule lies in its potential utility. 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a strategically designed scaffold for library synthesis and lead optimization in drug discovery.

4.1. A Versatile Intermediate for Cross-Coupling Reactions

The aryl bromide functionality is not merely a substituent; it is a highly versatile synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing complex molecular architectures.[3]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of other aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the attachment of various amine-containing pharmacophores.

  • Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and alkynes, respectively, to build extended and diverse molecular scaffolds.[3]

This synthetic flexibility allows for the rapid generation of a library of analogues from a single, reliable intermediate, which is essential for exploring Structure-Activity Relationships (SAR).

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Analogue Library Start 1-Bromo-4-(...) (Starting Material) Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Heck Heck Coupling (+ Alkene) Start->Heck Prod1 Bi-aryl Analogue (New C-C Bond) Suzuki->Prod1 Prod2 Aryl-Amine Analogue (New C-N Bond) Buchwald->Prod2 Prod3 Styrene Analogue (New C=C Bond) Heck->Prod3

Caption: Utility in generating diverse analogues via cross-coupling.

4.2. The Piperazine Moiety as a Privileged Scaffold

The 1-methylpiperazine group is a well-established "privileged scaffold" in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). Its basic nitrogen can be protonated at physiological pH, often improving aqueous solubility and allowing for ionic interactions with biological targets. It is a common feature in antipsychotics, antidepressants, and other neuropharmacological agents.

Conclusion

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene represents a molecule of high strategic value for chemical and pharmaceutical research. While direct experimental data is sparse, a thorough analysis of its constituent parts allows for a robust and reliable prediction of its properties, a logical synthetic pathway, and a clear framework for its analytical confirmation. Its true potential is realized when viewed as a versatile building block, combining a synthetically tractable aryl bromide handle with a biologically relevant piperazine pharmacophore. This guide provides the foundational knowledge for scientists to harness this potential, accelerating the discovery and development of next-generation therapeutics.

References

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemHelpASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: A Theoretical and Practical Overview for Researchers

Introduction: A Novel Building Block in Medicinal Chemistry 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a multifaceted organic compound that, while not extensively documented in public literature, holds signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block in Medicinal Chemistry

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a multifaceted organic compound that, while not extensively documented in public literature, holds significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its structure uniquely combines a brominated aromatic ring, a common handle for cross-coupling reactions, with a methylpiperazine amide moiety, a privileged scaffold in drug discovery known to enhance solubility and target engagement. This guide provides a comprehensive theoretical and practical framework for understanding and utilizing this compound in a research and development setting. We will delve into its predicted physicochemical properties, propose a robust synthetic pathway, explore its chemical reactivity, and discuss its potential applications, particularly in the realm of drug development. The insights presented herein are derived from established principles of organic chemistry and by drawing parallels with structurally related and well-characterized analogs.

Predicted Physicochemical Properties

The physicochemical properties of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene have been estimated based on its constituent functional groups and data from analogous compounds. These predicted values serve as a valuable starting point for experimental design and process development.

PropertyPredicted ValueRationale / Analogous Compound Data
Molecular Formula C₁₃H₁₇BrN₂OBased on its chemical structure
Molecular Weight 297.20 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidSimilar brominated aromatic compounds are often crystalline solids[1]
Melting Point 110 - 130 °CAmide and aromatic functionalities tend to result in crystalline solids with relatively high melting points.
Boiling Point > 400 °C (decomposes)High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and lower alcohols.The piperazine and amide groups may confer some aqueous solubility, but the bromophenyl group is hydrophobic.
pKa (of Piperazine Nitrogen) 7.5 - 8.5The pKa of the tertiary amine on the piperazine ring is expected to be in this range, influencing its behavior in physiological and reaction media.

Proposed Synthesis and Experimental Workflow

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be efficiently achieved through a two-step process starting from commercially available reagents. The proposed pathway is designed for high yield and purity, incorporating principles of modern synthetic organic chemistry.

Synthetic Scheme

The synthesis involves the initial conversion of 4-bromophenylacetic acid to its corresponding acid chloride, followed by amidation with N-methylpiperazine.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 4-Bromophenylacetic Acid R1 SOCl₂ or (COCl)₂ in DCM A->R1 Activation P1 4-Bromophenylacetyl Chloride R1->P1 R2 N-Methylpiperazine Triethylamine (Base) in DCM P1->R2 Coupling P2 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene R2->P2

Caption: Proposed two-step synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromophenylacetyl Chloride

  • To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • The resulting solution of 4-bromophenylacetyl chloride is typically used directly in the next step without purification.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step for the subsequent amidation. Oxalyl chloride or thionyl chloride are standard reagents for this transformation, and the use of a catalytic amount of DMF accelerates the reaction.

Step 2: Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

  • In a separate flask, dissolve N-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/g of N-methylpiperazine).

  • Cool this solution to 0 °C.

  • Slowly add the solution of 4-bromophenylacetyl chloride from Step 1 to the N-methylpiperazine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired product.

Self-Validation: The use of triethylamine as a base is essential to neutralize the HCl generated during the reaction, preventing the protonation of N-methylpiperazine and driving the reaction to completion. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted N-methylpiperazine.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is dominated by the C-Br bond on the aromatic ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2]

Reactivity_Pathways cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Suzuki Suzuki Coupling (with Boronic Acids/Esters) Start->Suzuki Heck Heck Coupling (with Alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Product_Aryl Aryl-Aryl Coupled Product Suzuki->Product_Aryl Product_Vinyl Styrenyl Derivative Heck->Product_Vinyl Product_Amine Aryl-Amine Product Buchwald->Product_Amine Product_Alkynyl Aryl-Alkynyl Product Sonogashira->Product_Alkynyl

Caption: Key reactivity pathways for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

This versatility allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery. For instance, a Suzuki coupling with an appropriate boronic acid can introduce new aryl or heteroaryl groups.[3]

Predicted Spectral Characteristics for Structural Elucidation

The structural identity and purity of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm. The methylene protons adjacent to the carbonyl group should appear as a singlet around δ 3.6-3.8 ppm. The protons on the piperazine ring will exhibit multiplets in the δ 2.3-2.8 ppm region, and the N-methyl group will be a singlet around δ 2.2-2.4 ppm.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 170 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom being shifted. The methylene and piperazine carbons will resonate in the δ 40-60 ppm range, while the N-methyl carbon will be observed around δ 45 ppm.

  • IR (Infrared) Spectroscopy : The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the amide at approximately 1650 cm⁻¹. The aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹.[5][6]

  • MS (Mass Spectrometry) : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Potential Applications in Drug Development

The structural motifs present in 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene make it a highly attractive starting material for the synthesis of biologically active molecules. The N-methylpiperazine amide functionality is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.

Drug_Discovery_Applications cluster_process Drug Discovery Workflow Start 1-Bromo-4-(4-methylpiperazinocarbonyl methyl)benzene Library Diverse Chemical Library Generation (via Cross-Coupling Reactions) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery pipeline.

This compound can serve as a versatile scaffold for targeting a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. The ability to easily modify the bromophenyl ring allows for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, it could be a precursor for inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents.[7]

Safety and Handling

While specific toxicity data for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9][10]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene represents a promising, albeit under-characterized, building block for medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, reactivity, and potential applications based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and scientists, empowering them to explore the full potential of this versatile compound in their own laboratories.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-bromo-4-(113C)methylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

  • Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]

  • Airgas. (2022). Safety Data Sheet: Benzene. Retrieved from [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

This guide provides a comprehensive structural analysis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis and detailed spectroscopic characterization of the molecule, grounding its analysis in established chemical principles and field-proven insights.

Introduction and Molecular Overview

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a tertiary amide built upon a 4-bromophenylacetic acid scaffold linked to a 1-methylpiperazine moiety. The presence of the brominated aromatic ring provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the piperazine group is a common pharmacophore known to improve solubility and bioavailability in drug candidates. Understanding the precise structure and spectroscopic signature of this molecule is paramount for quality control, reaction monitoring, and predicting its chemical behavior.

This guide will deconstruct the molecule's synthesis and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic and validated analytical profile.

cluster_molecule 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene mol_img

Caption: Chemical structure of the target compound.

Synthesis Pathway: Amide Bond Formation

The most direct and common synthesis of this target molecule involves the formation of an amide bond between 4-bromophenylacetic acid and 1-methylpiperazine. Direct condensation of a carboxylic acid and an amine is typically unfavorable and requires high temperatures, which can be detrimental to the integrity of the substrates. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.[1]

This is achieved using a coupling reagent. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are widely used for this purpose.[1][2][3] The carbodiimide reacts with the carboxyl group of 4-bromophenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine, forming the desired amide bond and releasing a urea byproduct (e.g., dicyclohexylurea).

Experimental Protocol: Synthesis
  • Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromophenylacetic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent, such as DCC (1.1 eq.), to the solution and stir for 15-20 minutes.

  • Amine Addition: To the activated mixture, add 1-methylpiperazine (1.2 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the urea byproduct will precipitate out of the solution (especially if using DCC in DCM) and can be removed by filtration.

  • The filtrate is then typically washed sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

G cluster_reaction Amide Coupling Reaction reagent1 4-Bromophenylacetic Acid activation Activation Step (O-acylisourea intermediate) reagent1->activation reagent2 1-Methylpiperazine reaction_mix Nucleophilic Attack reagent2->reaction_mix coupling Coupling Reagent (e.g., DCC) coupling->activation solvent Anhydrous Solvent (e.g., DCM) solvent->activation activation->reaction_mix crude_product Crude Product Mixture reaction_mix->crude_product Formation of Amide Bond filtration filtration crude_product->filtration Remove Urea Byproduct liquid_workup liquid_workup filtration->liquid_workup Aqueous Wash purification purification liquid_workup->purification Column Chromatography final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for amide bond formation.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to CH₂)~7.20Doublet (d)2HAromatic protons adjacent to the electron-withdrawing CH₂-C=O group.
Ar-H (ortho to Br)~7.45Doublet (d)2HAromatic protons adjacent to the deshielding bromine atom.
Methylene (-CH₂-)~3.65Singlet (s)2HProtons on the carbon between the aromatic ring and the carbonyl group.
Piperazine (-CH₂-)~3.50 & ~2.40Broad Multiplets8HThe four pairs of methylene protons in the piperazine ring are diastereotopic and will show complex, often broad signals due to ring conformation and nitrogen inversion.
Methyl (-CH₃)~2.30Singlet (s)3HProtons of the methyl group attached to the piperazine nitrogen.

¹³C NMR Analysis: The carbon NMR spectrum reveals all unique carbon environments within the molecule.

Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~170Typical chemical shift for a tertiary amide carbonyl carbon.
Aromatic C-Br~121Aromatic carbon directly attached to bromine.
Aromatic C-CH₂~134Quaternary aromatic carbon attached to the methylene group.
Aromatic CH (ortho to CH₂)~131Aromatic methine carbons.
Aromatic CH (ortho to Br)~132Aromatic methine carbons.
Methylene (-CH₂-)~41Aliphatic carbon between the ring and carbonyl.
Piperazine (-CH₂-)~42-55Multiple peaks for the non-equivalent piperazine carbons.
Methyl (-CH₃)~46Aliphatic carbon of the N-methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)IntensitySignificance
C=O (Amide I band)1630 - 1680StrongConfirms the presence of the tertiary amide carbonyl group. This is a key diagnostic peak.
C-N Stretch (Amide)1200 - 1350Medium-StrongIndicates the carbon-nitrogen bond of the amide and piperazine.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakCharacteristic of C-H bonds on the benzene ring.[4]
C-H Stretch (Aliphatic)2800 - 3000MediumCorresponds to the C-H bonds of the methylene and methyl groups.
C=C Stretch (Aromatic)1450 - 1600Medium (multiple bands)Confirms the presence of the aromatic ring.[4]
C-Br Stretch500 - 650Medium-StrongIndicates the presence of the carbon-bromine bond.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information that serves as a fingerprint for the molecule's structure.

Expected Molecular Ion: The molecular formula is C₁₄H₁₉BrN₂O. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[5][6] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • [M]⁺ (with ⁷⁹Br): m/z ≈ 310.07

  • [M+2]⁺ (with ⁸¹Br): m/z ≈ 312.07

Key Fragmentation Patterns: Electron Impact (EI) ionization would likely induce fragmentation at the weakest bonds. The most probable fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the piperazine ring.

  • Loss of the Bromophenylmethyl Radical: Cleavage of the bond between the methylene carbon and the carbonyl carbon can lead to the formation of a stable acylium ion containing the piperazine ring.

  • McLafferty Rearrangement: While less common for tertiary amides, it is a possibility to consider.

  • Cleavage within the Piperazine Ring: The piperazine ring can undergo characteristic fragmentation, leading to smaller charged fragments.

  • Formation of the Tropylium Ion: The bromophenylmethyl fragment can lose a bromine atom to form a benzyl cation, which may rearrange to the stable tropylium ion at m/z 91.

cluster_frags Key Fragmentation Pathways parent_ion Molecular Ion [M]⁺ m/z ≈ 310/312 frag1 Fragment A [C₅H₁₁N₂O]⁺ m/z = 115 parent_ion->frag1 Loses •C₈H₈Br frag2 Fragment B [C₈H₈Br]⁺ m/z = 183/185 parent_ion->frag2 Loses •C₅H₁₁N₂O frag3 Fragment C [C₇H₇]⁺ m/z = 91 frag2->frag3 Loses •Br

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient two-step process, commencing with the preparation of the key intermediate, (4-bromophenyl)acetic acid, followed by an amide coupling reaction with 1-methylpiperazine. This guide provides a thorough examination of the synthetic strategy, detailed experimental protocols, and in-depth analysis of the reaction mechanisms and characterization of the final product.

Introduction

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene incorporates several structural motifs of significance in medicinal chemistry. The bromophenyl group offers a site for further functionalization through cross-coupling reactions, while the piperazine moiety is a common pharmacophore known to enhance solubility and bioavailability of drug candidates. The central acetamide linkage provides a stable backbone for the molecule. This guide serves as a practical resource for researchers engaged in the synthesis of novel compounds for drug development, providing a solid foundation for the preparation of this and structurally related molecules.

Synthetic Strategy

The synthesis of the target molecule is logically approached in two main stages: the preparation of the carboxylic acid precursor, (4-bromophenyl)acetic acid, and the subsequent amide bond formation with 1-methylpiperazine.

Part 1: Synthesis of (4-Bromophenyl)acetic Acid

(4-Bromophenyl)acetic acid can be synthesized from 4-bromotoluene via the formation of a nitrile intermediate followed by hydrolysis. This is a well-established method for the introduction of a carboxylic acid group.

Part 2: Amide Coupling Reaction

The final step involves the formation of an amide bond between (4-bromophenyl)acetic acid and 1-methylpiperazine. This transformation is efficiently carried out using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt). These reagents facilitate the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the secondary amine of 1-methylpiperazine to form the desired amide.[1]

Visualizing the Synthesis

Synthesis_Workflow cluster_0 Part 1: Synthesis of (4-Bromophenyl)acetic Acid cluster_1 Part 2: Amide Coupling 4-Bromotoluene 4-Bromotoluene 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide 4-Bromotoluene->4-Bromobenzyl_bromide NBS, Radical Initiator 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 4-Bromobenzyl_bromide->4-Bromophenylacetonitrile NaCN (4-Bromophenyl)acetic_acid (4-Bromophenyl)acetic_acid 4-Bromophenylacetonitrile->(4-Bromophenyl)acetic_acid Acid or Base Hydrolysis Target_Molecule 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (4-Bromophenyl)acetic_acid->Target_Molecule EDC, HOBt, Base 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Target_Molecule

Caption: Overall synthetic workflow for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Part 1: Synthesis of (4-Bromophenyl)acetic Acid

A detailed protocol for the synthesis of (4-bromophenyl)acetic acid can be adapted from established literature procedures. A common route involves the bromination of 4-methylacetophenone followed by a haloform reaction, or the cyanation of 4-bromobenzyl bromide followed by hydrolysis.

Part 2: Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

The following protocol is a representative procedure for the amide coupling reaction.

Reaction Scheme:

Amide_Coupling reactant1 <(4-Bromophenyl)acetic acid> reagents + EDC, HOBt + Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) reactant2 1-Methylpiperazine product 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene reagents->product

Caption: Amide coupling of (4-bromophenyl)acetic acid and 1-methylpiperazine.

Procedure:

  • To a solution of (4-bromophenyl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • 1-Methylpiperazine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Table 1: Reagent Quantities for a Typical 10 mmol Scale Reaction

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
(4-Bromophenyl)acetic acid215.0410.02.15 g
1-Methylpiperazine100.1611.01.10 g (1.21 mL)
EDC155.2412.01.86 g
HOBt135.1312.01.62 g
DIPEA129.2420.02.58 g (3.48 mL)
Anhydrous DMF--50 mL

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the methylene protons of the acetyl group, and the protons of the methyl and piperazine rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (typically around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Discussion

Mechanism of Amide Coupling

The EDC/HOBt mediated amide coupling proceeds through a well-established mechanism. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. HOBt then reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.[1] Finally, the amine (1-methylpiperazine) attacks the carbonyl group of the active ester, leading to the formation of the amide bond and the release of HOBt. The use of a base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and any acidic byproducts.

Amide_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH-R''

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Causality Behind Experimental Choices
  • Solvent: Anhydrous DMF is a common choice for amide coupling reactions due to its polar aprotic nature, which effectively dissolves the reactants and intermediates.[2]

  • Coupling Reagents: The combination of EDC and HOBt is widely used as it is efficient, minimizes side reactions, and is relatively inexpensive.[1] Other coupling agents like HATU can also be employed, often leading to faster reaction times and higher yields.[3]

  • Base: A non-nucleophilic hindered base like DIPEA is used to avoid competition with the primary amine in reacting with the activated carboxylic acid.

  • Purification: Column chromatography is a reliable method for purifying the final product, effectively separating it from unreacted starting materials and byproducts such as the urea derivative formed from EDC. Recrystallization can also be an effective purification method if a suitable solvent system is found.[4]

Conclusion

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be reliably achieved through the amide coupling of (4-bromophenyl)acetic acid and 1-methylpiperazine. The use of standard coupling agents like EDC/HOBt provides an efficient and straightforward route to the desired product. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this and similar molecules for further investigation in drug discovery and development programs.

References

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Google Patents. Purification of piperazine.
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • National Institutes of Health. (2024, October 14). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). Retrieved from [Link]

  • Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.
  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Exploratory

Official IUPAC Name: 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

An In-depth Technical Guide to 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one Introduction and Strategic Importance 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Introduction and Strategic Importance

2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that stands as a significant scaffold in medicinal chemistry and drug discovery. Its structure is characterized by the conjunction of three key pharmacophoric fragments: a 4-bromophenyl group, an ethanone linker, and a 1-methylpiperazine moiety. While the compound itself may not be an active pharmaceutical ingredient (API), its structural motifs are prevalent in a multitude of biologically active molecules, making it a valuable intermediate and a subject of study for structure-activity relationship (SAR) investigations.

The piperazine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, bioavailability, and overall pharmacokinetic profiles.[1][2][3] Its basic nitrogen atoms can be protonated at physiological pH, improving solubility and allowing for ionic interactions with biological targets.[3] The N-methyl substitution on the piperazine ring prevents the formation of potentially toxic N-nitroso compounds in vivo and can fine-tune the basicity and lipophilicity of the molecule.[4]

The bromophenyl group serves as a versatile component in drug design. The bromine atom can act as a hydrogen bond acceptor and participates in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity to protein targets.[5] Furthermore, the phenyl ring provides a rigid scaffold for hydrophobic interactions, while the bromine atom offers a site for further chemical modification, for instance, through cross-coupling reactions.[6]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Caption: Chemical structure of 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one.

Synthesis and Mechanism

The most direct and industrially relevant synthesis of 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is achieved through the formation of an amide bond between 2-(4-bromophenyl)acetic acid and 1-methylpiperazine. Amide coupling is one of the most fundamental and frequently used reactions in medicinal chemistry.[7]

Retrosynthetic Analysis & Strategy

The target molecule is an amide. A standard retrosynthetic disconnection across the amide C-N bond reveals two readily available starting materials: 2-(4-bromophenyl)acetic acid (a carboxylic acid) and 1-methylpiperazine (a secondary amine).

The primary challenge in direct amide formation is that the reaction between a carboxylic acid and an amine initially forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide, often leading to side products. To overcome this, the carboxylic acid is typically activated in situ using a coupling agent. This transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.

Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, HBTU). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling reactions involving sterically hindered amines or for minimizing racemization in chiral substrates.[8]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Isolation cluster_3 Final Product A 2-(4-Bromophenyl)acetic Acid (Commercially Available) C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B 1-Methylpiperazine (Commercially Available) B->C D Aqueous Workup C->D E Column Chromatography D->E F 2-(4-bromophenyl)-1- (4-methylpiperazin-1-yl)ethan-1-one E->F

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (HATU-Mediated Coupling)

This protocol is adapted from standard procedures for HATU-mediated amide bond formation.[8]

Materials & Reagents:

  • 2-(4-Bromophenyl)acetic acid (1.0 eq)[9]

  • 1-Methylpiperazine (1.1 eq)[10]

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-bromophenyl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can sometimes be observed by a slight color change. Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid and prevents the protonation of the amine, ensuring both reactants are in their active forms.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine. Trustworthiness: This aqueous workup is a critical self-validating step to remove the bulk of water-soluble reagents and byproducts before final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent, to yield the pure 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the title compound.

Technique Expected Observations
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, integrating to 2H each (AA'BB' system typical of a 1,4-disubstituted benzene ring).Methylene Protons (-CH₂-CO): A singlet around δ 3.6-3.8 ppm, integrating to 2H.Piperazine Protons: Two broad multiplets or singlets around δ 3.4-3.7 ppm and δ 2.3-2.5 ppm, integrating to 4H each.Methyl Protons (-NCH₃): A singlet around δ 2.2-2.3 ppm, integrating to 3H.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.Aromatic Carbons: Signals between δ 120-138 ppm. The carbon attached to bromine (C-Br) would appear around δ 121 ppm, and the ipso-carbon (C-CH₂) around δ 135 ppm.Methylene Carbon (-CH₂-CO): A signal around δ 40-42 ppm.Piperazine Carbons: Signals in the range of δ 41-55 ppm.Methyl Carbon (-NCH₃): A signal around δ 46 ppm.
IR (Infrared) Amide C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹.C-H Stretches (Aromatic/Aliphatic): Bands around 2800-3100 cm⁻¹.C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
MS (Mass Spec.) Molecular Ion (M⁺): An isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity at m/z and m/z+2). Expected m/z for C₁₃H₁₇BrN₂O: [M+H]⁺ at approx. 297.06 and 299.06.

Applications in Drug Development

The 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. The presence of both the piperazine and bromophenyl groups provides distinct advantages in medicinal chemistry.

The Role of the Piperazine Moiety

The piperazine heterocycle is a cornerstone of modern drug design.[2] Its inclusion in a molecule can:

  • Improve Pharmacokinetics: The two nitrogen atoms can be protonated, significantly increasing aqueous solubility, which is often a prerequisite for oral bioavailability.[1]

  • Act as a Versatile Scaffold: The chair conformation of the piperazine ring provides a rigid, three-dimensional structure that can be used to orient other pharmacophoric groups in a precise spatial arrangement to optimize interactions with a biological target.[1]

  • Modulate Biological Activity: Piperazine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antiviral properties.[3][11]

The Significance of the Bromophenyl Group

The 4-bromophenyl motif is not merely an inert bulky group; it actively contributes to molecular recognition and provides a handle for synthetic elaboration.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, directional interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to enhanced binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.

  • Synthetic Handle: The C-Br bond is amenable to a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of the scaffold to build molecular libraries for SAR studies. This is a key strategy in lead optimization.[12]

Conclusion

2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a strategically important chemical entity whose value lies in the convergence of its constituent parts. The reliable and scalable synthesis via amide coupling makes it an accessible building block for further chemical exploration. The combination of the pharmacokinetically favorable piperazine ring and the synthetically versatile, interaction-prone bromophenyl group provides a powerful platform for the design and development of novel therapeutic agents. This guide has outlined the core principles of its synthesis, characterization, and strategic application, providing a foundational resource for researchers in the pharmaceutical sciences.

References

  • Wujec, M.; Typek, R. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank2023 , 2023(1), M1548. [Link]

  • Mei, H.; et al. Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Journal of Medicinal Chemistry2019 , 62(8), 4259–4277. [Link]

  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. WO2009057133A2.
  • Ferro, S.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023 , 28(18), 6546. [Link]

  • Taylor, R.; et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters2013 , 15(8), 1886–1889. [Link]

  • Khan, I.; et al. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities and Computational Approach. Molecules2022 , 27(14), 4421. [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review. Archiv der Pharmazie2023 . [Link]

  • ResearchGate. Figure S20. 13C NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Google Patents.
  • ACS Omega. Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. 2021 , 6(2), 1640-1647. [Link]

  • UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Bibliomed. Synthesis and Reactions of 2-(4-Bromophenyl)-4H-3,1-Benzoxazine-4-one. European Chemical Bulletin2013 , 2(9), 651-656. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. 2023 , 12, 133-144. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Journal of Agricultural and Food Chemistry. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. 2022 , 70(24), 7205–7227. [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. 2020 , 5(3), 1640-1652. [Link]

  • RSC Advances. Piperazine based antimicrobial polymers: a review. 2021 , 11, 13612-13627. [Link]

  • Rasayan Journal of Chemistry. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. 2014 , 7(2), 127-133. [Link]

  • MDPI. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules2023 , 28(3), 1083. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Google Patents. Process for the preparation of α-bromo-phenylacetic acids. US5036156A.
  • ACS Pharmacology & Translational Science. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984). 2021 , 4(5), 1585–1596. [Link]

  • The Royal Society of Chemistry. Supplementary information for "Asymmetric direct aldol reaction of cyclic ketones with aromatic aldehydes catalyzed by a primary amine-thiourea catalyst based on (R,R)-1,2-diphenylethylene-1,2-diamine". [Link]

  • Google Patents. New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. EP2981520B1.
  • Semantic Scholar. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [https://www.semanticscholar.org/paper/Characterization-of-the-1-(5-(4%2C5-Dimethyl-1%2C3%2C2-1H-Carrillo-Coronado/121888496e511c5f35d5f1903e134791572c676d]([Link]

  • LOBA CHEMIE. N-METHYL PIPERAZINE. [Link]/4671D00500)

Sources

Foundational

An In-Depth Technical Guide to the Solubility Characterization of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

This guide provides a comprehensive framework for the systematic determination of the aqueous and organic solvent solubility of the novel compound, 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. Recognizing the abs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic determination of the aqueous and organic solvent solubility of the novel compound, 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. Recognizing the absence of publicly available solubility data for this specific molecule, this document serves as a first-principles guide for researchers in drug discovery and development. It outlines the requisite experimental protocols, the underlying scientific rationale, and best practices for data acquisition and interpretation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in the pharmaceutical sciences. For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure in the body. Therefore, a thorough understanding and quantitative measurement of a compound's solubility profile early in the drug discovery process is paramount to mitigate downstream development risks.

This guide will focus on the practical aspects of determining the thermodynamic and kinetic solubility of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound featuring a bromophenyl moiety, an amide linkage, and a tertiary amine in the form of a methylpiperazine group. Each of these structural features will influence its solubility behavior in different solvent systems.

Predicted Physicochemical Properties of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Given the novelty of this compound, a preliminary in-silico assessment of its key physicochemical properties is a crucial first step in designing robust solubility experiments.

PropertyEstimated ValueImplication for Solubility Experiments
Molecular Weight 326.23 g/mol
pKa (most basic) ~7.5 - 8.5 (piperazine nitrogen)The compound's solubility will be highly pH-dependent. It will be more soluble in acidic conditions where the piperazine nitrogen is protonated. Experiments should be conducted across a range of pH values, particularly around the physiological pH of 7.4.
logP ~2.5 - 3.5This moderate lipophilicity suggests that while aqueous solubility might be limited, it is likely to be soluble in a range of organic solvents. This value guides the selection of appropriate organic solvents for testing.

Note: These values are estimations based on the chemical structure and data from similar compounds. Experimental verification is essential.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][2] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale and Causality of the Shake-Flask Protocol

The core principle of this method is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid compound equals the rate of its precipitation from the solution. This ensures that the measured solubility is a true representation of the compound's intrinsic properties under the specified conditions. The extended incubation time (typically 24-48 hours) is necessary to ensure this equilibrium is reached, especially for compounds that may have slow dissolution kinetics.[1][2]

Detailed Experimental Protocol
  • Preparation of the Test System:

    • Add an excess of solid 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene to a series of clear glass vials. "Excess" is defined as enough solid material remaining undissolved at the end of the experiment to be visually confirmed. A starting point of 2-5 mg of the compound per 1 mL of solvent is recommended.

    • To each vial, add a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH levels, water, ethanol, DMSO).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[3]

    • Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached.[2]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the saturated solution from the excess solid by filtration (using a 0.22 µm syringe filter compatible with the solvent) or centrifugation at high speed.

  • Quantification:

    • Prepare a series of calibration standards of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • The concentration of the compound in the supernatant is determined by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

Visual Workflow for the Shake-Flask Method

ShakeFlaskWorkflow A Add Excess Solid Compound to Solvent B Seal Vials and Place in Shaking Incubator (24-48h, Constant Temp) A->B Equilibration C Allow Excess Solid to Settle B->C D Separate Supernatant via Filtration or Centrifugation C->D Phase Separation E Quantify Concentration (e.g., HPLC-UV, LC-MS) D->E Analysis F Determine Solubility from Calibration Curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assays

In early drug discovery, where rapid screening of many compounds is required, kinetic solubility assays are often employed. These methods are faster but provide an estimate of solubility under non-equilibrium conditions.

Principle of Kinetic Solubility

Kinetic solubility is typically measured by precipitating a compound from a concentrated DMSO stock solution into an aqueous buffer. The solubility is determined after a much shorter incubation time (e.g., 1-2 hours) and reflects the concentration at which the compound begins to precipitate. This is often a measure of the supersaturated state rather than true thermodynamic equilibrium.

General Protocol for a Plate-Based Kinetic Assay
  • Compound Preparation: A concentrated stock solution of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is prepared in 100% DMSO.

  • Addition to Buffer: Small volumes of the DMSO stock are added to an aqueous buffer in a 96-well plate.

  • Incubation: The plate is shaken for a short period (e.g., 1.5 hours) at room temperature.

  • Analysis: The amount of precipitated material is often assessed by turbidimetry (light scattering). Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate is determined.

Workflow for Kinetic Solubility Assay

KineticSolubilityWorkflow A Prepare Concentrated DMSO Stock Solution B Add DMSO Stock to Aqueous Buffer in 96-well Plate A->B C Short Incubation with Shaking (e.g., 1.5 hours) B->C Precipitation D Measure Precipitation (Turbidimetry) or Filter and Analyze Filtrate C->D Measurement E Determine Kinetic Solubility D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

The solubility data for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene should be presented in a clear and organized manner.

Thermodynamic Solubility Data
Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline5.025
Phosphate Buffered Saline7.425
Phosphate Buffered Saline9.025
Deionized WaterN/A25
EthanolN/A25
DMSON/A25
Key Considerations for Data Interpretation
  • pH-Dependence: A significant increase in solubility at lower pH values would confirm the basic nature of the piperazine moiety and its role in solubility.

  • Organic vs. Aqueous Solubility: A comparison of solubility in buffers versus organic solvents like ethanol will provide insights into the compound's polarity and potential for formulation in non-aqueous vehicles.

  • Kinetic vs. Thermodynamic: It is expected that the kinetic solubility value may be higher than the thermodynamic solubility, as it represents a supersaturated state. The difference between these two values can provide information about the compound's propensity to form amorphous precipitates.

Conclusion

Determining the solubility of a novel compound such as 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a foundational step in its journey as a potential drug candidate. This guide provides a robust framework for obtaining reliable thermodynamic and kinetic solubility data. By carefully executing these protocols and thoughtfully interpreting the results, researchers can make informed decisions to advance their drug discovery programs.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved January 25, 2026, from [Link].

  • PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. Retrieved January 25, 2026, from [Link].

  • Chemsrc. (2025). CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. Retrieved January 25, 2026, from [Link].

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link].

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved January 25, 2026, from [Link].

  • Fako, E., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link].

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 25, 2026, from [Link].

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 25, 2026, from [Link].

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 25, 2026, from [Link].

  • virtualchemistry.org. (n.d.). 1-bromo-4-methyl-benzene - GROMACS Molecule Database. Retrieved January 25, 2026, from [Link].

  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved January 25, 2026, from [Link].

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 25, 2026, from [Link].

Sources

Exploratory

A Researcher's Guide to Sourcing and Handling 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the sourcing, validation, and application of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene , also known b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the sourcing, validation, and application of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene , also known by its IUPAC name, 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone . As a key structural motif in modern medicinal chemistry, this reagent serves as a critical building block. Its bifunctional nature—featuring a reactive aryl bromide for cross-coupling and a methylpiperazine amide moiety for modulating physicochemical properties—makes it a valuable precursor for synthesizing complex molecular architectures, particularly in drug discovery programs targeting kinases and other enzyme classes.[1][2]

This document moves beyond a simple supplier list to offer a comprehensive framework for strategic procurement, quality assurance, and safe laboratory use, ensuring the integrity and success of your research endeavors.

Chapter 1: Physicochemical Properties and Specifications

Accurate identification is the foundation of reproducible science. The fundamental properties of this compound are summarized below. Verifying these details against a supplier's technical data sheet is the first step in the procurement process.

PropertyValue
IUPAC Name 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone
CAS Number 364729-43-9
Molecular Formula C₁₃H₁₇BrN₂O
Molecular Weight 297.20 g/mol
Canonical SMILES CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Appearance Typically an off-white to yellow solid
Purity (Typical) ≥97% (commonly assessed by HPLC or ¹H NMR)

Chapter 2: Sourcing and Procurement of 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone

This compound is a specialized reagent and is not as ubiquitous as common starting materials. Procurement strategy, therefore, requires careful consideration of supplier reliability, available purity, and scale.

Section 2.1: Established Commercial Suppliers

While the supplier landscape for specialty chemicals is dynamic, several vendors are recognized for providing complex building blocks for research and development. The following table lists potential suppliers who have been known to list this compound or similar structural analogs.

Supplier NameNotes
Dayang Chem (Hangzhou) Co., Ltd. Listed as a supplier on chemical marketplace platforms.[3] It is advisable to request a detailed Certificate of Analysis (CoA) with any inquiry.
BLD Pharm Specializes in R&D chemicals. While not a direct result for this CAS, they offer structurally similar compounds, indicating synthetic capability in this area.
Vibrant Pharma Inc. Stocks a range of amine, piperazine, and building block reagents for pharmaceutical research.[4]
Labsolu.ca A supplier of protein degrader building blocks and other complex reagents, often with purity specifications.[5]

Note: Availability and stock levels can vary. Direct inquiry with the listed suppliers is always recommended.

Section 2.2: The Imperative of Quality: A Guide to Supplier Validation

Choosing a supplier is not merely a transactional decision; it is a critical experimental variable. The purity and consistency of a starting material directly impact reaction yield, impurity profiles of subsequent steps, and the ultimate biological activity of the final compound. A robust supplier validation process is non-negotiable.

The cornerstone of this process is the Certificate of Analysis (CoA) . Do not just file it—interrogate it.

  • Identity Confirmation : The CoA must confirm the structure. Look for ¹H NMR and Mass Spectrometry (MS) data. The proton NMR should be consistent with the expected structure, showing signals for the methyl group, the piperazine ring, the methylene bridge, and the di-substituted aromatic ring. The mass spectrum should show the correct molecular ion peak(s), including the characteristic isotopic pattern for a bromine-containing compound.

  • Purity Assessment : Purity should be stated clearly, along with the method of determination. High-Performance Liquid Chromatography (HPLC) is the gold standard for this class of compounds. A purity level of >97% is generally acceptable for most R&D applications. Be wary of CoA's that only state purity by NMR, as this method can be less accurate for quantifying non-proton-containing impurities.

  • Batch-to-Batch Consistency : If procuring material for a long-term project, request CoAs from several different batches to assess consistency in purity and impurity profiles.

The workflow below outlines a systematic approach to qualifying a new supplier for a critical reagent like CAS 364729-43-9.

cluster_0 Supplier Qualification Workflow A Identify Potential Suppliers (Databases, Marketplaces) B Request Quotation & Certificate of Analysis (CoA) A->B C Review CoA for Identity & Purity (NMR, MS, HPLC >97%) B->C D Order Small Evaluation Sample C->D CoA Meets Spec? E In-House Analytical Verification (Run ¹H NMR, LC-MS) D->E F Decision Point E->F Data Matches CoA? G Approve Supplier for Project Use F->G Yes H Reject Supplier & Re-evaluate F->H No

A logical workflow for qualifying a new chemical supplier.
Section 2.3: Custom Synthesis Considerations

For larger quantities (>100 g) or when off-the-shelf suppliers are unavailable, custom synthesis through a Contract Research Organization (CRO) is a viable path. When engaging a CRO, provide a clear synthesis proposal including:

  • Target Compound: CAS 364729-43-9

  • Required Quantity: e.g., 250 g

  • Required Purity: e.g., >98% by HPLC

  • Required Analytical Data: ¹H NMR, HPLC, and LC-MS for final product validation.

Chapter 3: Quality Control and Analytical Verification

Upon receiving a new batch of material, independent analytical verification is a crucial step to prevent costly and time-consuming troubleshooting later.

Recommended QC Protocol:

  • Solubility Test : Dissolve a small amount (~1-2 mg) in a common solvent like DMSO or CDCl₃ to ensure it is suitable for NMR and reaction conditions.

  • ¹H NMR Spectroscopy : Prepare a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Verify that the chemical shifts, integration values, and splitting patterns match the known structure. Pay close attention to the aromatic region to confirm 1,4-disubstitution.

  • LC-MS Analysis : Prepare a dilute solution (~0.1 mg/mL) in a solvent like methanol or acetonitrile.

    • Methodology : Inject onto a C18 reverse-phase HPLC column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Expected Result : The UV chromatogram from the HPLC should show one major peak. The mass spectrometer should confirm the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which is approximately 297.07 and 299.07, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Chapter 4: Applications in Organic Synthesis and Drug Discovery

The synthetic utility of 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone lies in the strategic placement of the aryl bromide. This functional group is a linchpin for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This allows for the rapid elaboration of the molecular core to build libraries of compounds for structure-activity relationship (SAR) studies.[6][7]

Key Synthetic Transformations:

  • Suzuki Coupling : Reaction with boronic acids or esters to form biaryl systems.

  • Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination : Reaction with amines to form substituted anilines.

  • Heck Coupling : Reaction with alkenes to form stilbene-like structures.

The diagram below illustrates the central role of this building block in a generic Suzuki coupling reaction, a cornerstone of modern drug discovery chemistry.

cluster_workflow Application in Suzuki Cross-Coupling start 2-(4-bromophenyl)-1- (4-methylpiperazin-1-yl)ethanone (Ar-Br) product Final Coupled Product (Ar-Ar') start->product Reaction boronic Aryl Boronic Acid (Ar'-B(OH)₂) boronic->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product base Base (e.g., Na₂CO₃) base->product

Use of the title compound in a Suzuki cross-coupling reaction.

Chapter 5: Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is paramount when handling any chemical reagent. While a specific safety data sheet (SDS) for this exact compound may need to be requested from the supplier, the general precautions for bromo-aromatic compounds and piperazine derivatives apply.[8][9][10][11]

Hazard Profile (Anticipated):

  • Health Hazards : May be harmful if swallowed.[10][11] Causes skin and serious eye irritation.[8][10] May cause respiratory irritation.[8][11]

  • Environmental Hazards : May be harmful to aquatic life.

Recommended Safety Workflow:

cluster_safety Safe Handling Workflow A Receiving: Inspect container for damage B Storage: Store in a cool, dry, well-ventilated area away from oxidizers A->B C Handling: Wear PPE (Gloves, Goggles, Lab Coat) B->C D Use: Weigh and handle only in a certified chemical fume hood C->D F Waste Disposal: Dispose of as halogenated organic waste via approved procedures D->F E Spill Management: Absorb with inert material (e.g., vermiculite) E->F

A standard workflow for the safe handling of chemical reagents.

Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear chemical safety goggles.

  • Skin Protection : Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.

  • Respiratory Protection : Not typically required when handled within a fume hood.

Storage:

  • Keep the container tightly closed.[8]

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep away from strong oxidizing agents.

Conclusion

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (CAS 364729-43-9) is a high-value synthetic intermediate for pharmaceutical research. Successful procurement hinges on a diligent supplier validation process centered on a thorough review of the Certificate of Analysis and in-house analytical verification. Its utility in palladium-catalyzed cross-coupling reactions provides a versatile platform for generating novel chemical entities. By integrating the principles of rigorous quality control and steadfast adherence to safety protocols outlined in this guide, researchers can effectively leverage this powerful building block to advance their scientific objectives.

References

A consolidated list of sources and further reading materials.

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. Available at: [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (2024). NIH. Available at: [Link]

  • Chemstock. (n.d.). Chemwatch MSDS 35974-0 - 4-BROMOACETOPHENONE. Available at: [Link]

  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Available at: [Link]

  • Mol-Instincts. (n.d.). 1-(2-bromophenyl)ethanone - InChI Key. Available at: [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2019). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Available at: [Link]

  • Covalent Modification of p53 by ( E )-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. (2024). ResearchGate. Available at: [Link]

  • Khan, S. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-methylpiperazin-1-yl)ethanone. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in medicinal chemistry and drug discovery. While specific historical data on its discovery is not extensively documented in publicly available literature, its structural motifs suggest its importance as a potential intermediate in the synthesis of more complex molecules. This guide will focus on a plausible and scientifically sound synthetic route, an analysis of its chemical and physical properties, and a discussion of its potential applications based on its constituent functional groups.

Introduction: Unveiling a Potential Building Block

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, with the CAS number 287930-74-9, belongs to a class of compounds that merge the reactivity of a brominated aromatic ring with the versatile pharmacophore of a piperazine amide. The bromobenzene moiety serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor in organic synthesis. The 4-methylpiperazine group is a common feature in many biologically active compounds, often enhancing solubility and modulating pharmacokinetic properties. The amide linkage provides structural rigidity and hydrogen bonding capabilities. The combination of these features in a single molecule makes it a compelling subject for investigation in drug development and materials science.

Proposed Synthesis: An Amide Coupling Approach

The most logical and widely employed method for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is through the coupling of 4-bromophenylacetic acid and 1-methylpiperazine. This reaction falls under the broad and crucial category of amide bond formation, a cornerstone of organic and medicinal chemistry.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to the two primary starting materials:

G target 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene precursors 4-Bromophenylacetic Acid + 1-Methylpiperazine target->precursors Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Precursor Analysis and Sourcing
  • 4-Bromophenylacetic acid: This is a commercially available white solid.[2] Its structure contains the key 4-bromophenyl moiety and the acetic acid group necessary for amide bond formation.

  • 1-Methylpiperazine: This is a commercially available colorless liquid. It is a cyclic diamine with one secondary and one tertiary amine, where the secondary amine will selectively react with the activated carboxylic acid.

Proposed Synthetic Pathway: Amide Coupling Reaction

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must first be "activated". This is typically achieved using a coupling agent.[4]

Caption: Proposed synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Detailed Experimental Protocol (Prophetic)

This protocol is a generalized procedure based on standard amide coupling reactions and should be optimized for specific laboratory conditions.

Materials:

  • 4-Bromophenylacetic acid

  • 1-Methylpiperazine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid (1.0 equivalent) in anhydrous DCM.

  • Amine Addition: Add 1-methylpiperazine (1.1 equivalents) to the solution, followed by the addition of a tertiary amine base such as triethylamine (1.5 equivalents).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the coupling agent (e.g., DCC, 1.2 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be a solid at room temperature
Boiling Point > 300 °C (estimated)
Solubility Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and DMF. Limited solubility in water.

Characterization Techniques:

The structure and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the different functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery and Development

The structural features of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene suggest several potential applications in the field of medicinal chemistry.

Intermediate for Lead Optimization

The bromophenyl group is a versatile handle for further chemical modifications. It can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. This makes the compound an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies during lead optimization.

G cluster_0 Lead Optimization Workflow start 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->coupling library Library of Analogues coupling->library sar Structure-Activity Relationship (SAR) Studies library->sar lead Optimized Lead Compound sar->lead

Caption: Workflow for lead optimization using the target compound.

Fragment-Based Drug Discovery

The molecule itself can be considered a valuable fragment for fragment-based drug discovery (FBDD) screening. The combination of the bromophenyl and methylpiperazine amide fragments could exhibit binding affinity to various biological targets.

Potential as a Kinase Inhibitor Scaffold

The piperazine moiety is a common feature in many kinase inhibitors. The overall structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene could serve as a scaffold for the design of novel kinase inhibitors, with the bromophenyl group providing a vector for exploring different binding pockets.

Conclusion

While the discovery and history of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene are not well-documented, its synthesis is readily achievable through standard amide coupling methodologies. Its chemical structure, featuring a reactive bromophenyl group and a biologically relevant methylpiperazine amide moiety, makes it a valuable building block for medicinal chemists. This technical guide has provided a comprehensive overview of its plausible synthesis, predicted properties, and potential applications, highlighting its significance for researchers and scientists in the field of drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Wujec, M.; Typek, R. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank2023 , 2023, M1553. [Link]

  • LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Google Patents. Chemically modified small molecules.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemguide. the preparation of amides. [Link]

  • ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • NIST. Benzene, 1-bromo-4-methyl-. [Link]

  • Arote, R. B.; et al. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules2022 , 27, 2841. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

  • Sharma, A.; et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters2022 , 11, 305-320. [Link]

  • Yang, Y.; et al. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry2020 , 4, 10, 1856–1863. [Link]

  • Google Patents. Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? [Link]

  • Google Patents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemsrc. 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • virtualchemistry.org. 1-bromo-4-methyl-benzene. [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of significant interest in medicinal chemistry and drug discovery. The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a brominated phenyl ring and a methylpiperazine moiety offers a versatile scaffold for the development of novel therapeutic agents. This document outlines the chemical principles, a step-by-step synthesis protocol, and potential applications, designed for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene serves as a key building block in the synthesis of a variety of biologically active molecules. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] The 4-methylpiperazine group is a common pharmacophore found in numerous approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[2][3] The overall structure, therefore, presents a valuable starting point for the exploration of new chemical space in the pursuit of novel therapeutics, particularly in areas such as oncology and neuroscience.[4][5]

Retrosynthetic Analysis and Reaction Mechanism

The most logical and efficient synthetic route to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene involves the formation of an amide bond between two key precursors: 4-bromophenylacetic acid and 1-methylpiperazine. This retrosynthetic disconnection is illustrated below:

Retrosynthesis target 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene disconnection Amide Bond Formation target->disconnection precursors 4-Bromophenylacetic Acid + 1-Methylpiperazine disconnection->precursors SynthesisWorkflow cluster_precursors Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromophenylacetic Acid C Dissolve in DCM A->C B 1-Methylpiperazine F Add 1-Methylpiperazine B->F D Add EDC and HOBt C->D E Stir at 0°C D->E E->F G Warm to RT and Stir F->G H Quench with Water G->H I Extract with DCM H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Purify by Column Chromatography K->L M 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene L->M

Sources

Application

The Strategic Utility of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 1-Bromo-4-(4-m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene emerges as a key intermediate, embodying a confluence of structural motifs that are highly pertinent to the synthesis of biologically active molecules, particularly in the realm of kinase inhibition. This technical guide delineates the synthesis, applications, and strategic considerations for employing this compound in drug discovery programs.

Introduction: A Building Block of Strategic Importance

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, also known as 2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, is a bifunctional molecule poised for strategic elaboration. Its structure marries a brominated phenyl ring—a versatile handle for cross-coupling reactions—with an N-methylpiperazine amide moiety, a common pharmacophore in numerous approved drugs. This combination allows for a modular approach to library synthesis, enabling the exploration of chemical space around a core scaffold.

The N-methylpiperazine group is a well-established motif in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Its presence in blockbuster drugs like imatinib (Gleevec) and nintedanib underscores its significance. The bromophenyl moiety, on the other hand, serves as a linchpin for introducing molecular diversity through established synthetic transformations.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is typically achieved through a standard amide bond formation reaction between a derivative of 4-bromophenylacetic acid and N-methylpiperazine. The following protocol outlines a robust and scalable method.

Protocol 1: Synthesis via Acyl Chloride

This protocol proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards amines.

Materials and Reagents:

  • 4-Bromophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N-methylpiperazine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress can be monitored by the disappearance of the starting material on TLC.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromophenylacetyl chloride.

  • Amide Bond Formation:

    • In a separate flask, dissolve N-methylpiperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Dissolve the crude 4-bromophenylacetyl chloride from the previous step in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the N-methylpiperazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Causality Behind Experimental Choices:

  • The use of an acyl chloride intermediate ensures a rapid and high-yielding amidation reaction.

  • The non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the nucleophilic attack of the piperazine nitrogen.

  • Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive acyl chloride.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Application 1: Scaffold for Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are often crucial for binding to the kinase active site.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Acid

Materials and Reagents:

  • 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

  • Aryl or heteroaryl boronic acid (e.g., 3-pyridinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • To a reaction vessel, add 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualizing the Synthetic Strategy

The following diagrams illustrate the synthetic workflow for preparing the title compound and its subsequent use in a Suzuki coupling reaction.

Synthesis_Workflow cluster_0 Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene 4-Bromophenylacetic_acid 4-Bromophenylacetic acid Acyl_chloride 4-Bromophenylacetyl chloride 4-Bromophenylacetic_acid->Acyl_chloride SOCl₂ or (COCl)₂ Target_Compound 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Acyl_chloride->Target_Compound N-methylpiperazine N-methylpiperazine N-methylpiperazine->Target_Compound Base (e.g., TEA)

Caption: Synthetic workflow for the preparation of the title compound.

Suzuki_Coupling cluster_1 Application in Suzuki Coupling Target_Compound 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Coupled_Product Coupled Product (Kinase Inhibitor Precursor) Target_Compound->Coupled_Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupled_Product Pd Catalyst, Base

Caption: Application of the title compound in a Suzuki coupling reaction.

Data Summary

Compound NameMolecular FormulaMolecular WeightKey Structural FeaturesPrimary Application
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzeneC₁₃H₁₇BrN₂O297.20 g/mol Bromophenyl group, N-methylpiperazine amideVersatile intermediate in medicinal chemistry
4-Bromophenylacetic acidC₈H₇BrO₂215.04 g/mol Carboxylic acid, Bromophenyl groupStarting material for synthesis
N-methylpiperazineC₅H₁₂N₂100.16 g/mol Secondary and tertiary amineNucleophile for amidation
Aryl/Heteroaryl Boronic AcidVariesVariesBoronic acid functional groupCoupling partner for Suzuki reaction
Final Kinase Inhibitor ScaffoldVariesVariesAryl- or heteroaryl-substituted phenyl, N-methylpiperazinePotential therapeutic agent

Conclusion

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a strategically designed building block that offers significant advantages in the synthesis of complex molecules for drug discovery. Its bifunctional nature allows for the independent and sequential modification of two key regions of a molecule, providing a powerful tool for generating libraries of compounds for structure-activity relationship studies. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this valuable intermediate in their quest for novel therapeutics.

References

  • Wujec, M.; Typek, R. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank2023 , 2023, M1548. [Link]

  • Patel, M. R. et al. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Costantino, L. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals2024 , 17(1), 60. [Link]

  • Manley, P. W. et al. Site-Specific Basicities of Imatinib and the Development of a New Class of Kinase Inhibitors. J. Med. Chem.2005 , 48(12), 4068–4077. [Link]

  • Roth, G. J. et al. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
  • Zhong, H. et al. Preparation method of nintedanib key intermediate.
  • Siddiqui, I. A. et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Chem. Sci. Rev. Lett.2023 , 12(46), 1-10. [Link]

  • Cohen, P. Protein kinases – the major drug targets of the twenty-first century? Nat. Rev. Drug Discov.2002 , 1, 309–315. [Link]73]([Link])

Sources

Method

Application Note: Structural Elucidation of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in pharmaceutical research and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a compound of interest in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Herein, we present detailed protocols for sample preparation, and the acquisition and interpretation of ¹H and ¹³C NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Imperative for Structural Verification

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a multi-functional molecule incorporating a brominated aromatic ring, an amide linkage, and a methylpiperazine moiety. These structural features are common in pharmacologically active compounds, making precise structural verification a critical step in the synthesis and quality control pipeline. NMR spectroscopy provides unparalleled detail regarding the chemical environment of each atom, allowing for confirmation of the desired structure and identification of any potential impurities. This document serves as a practical guide to achieving high-quality NMR data for this specific analyte.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene with systematic numbering for ¹H and ¹³C assignments is presented below.

Caption: Structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter.

Protocol:

  • Analyte Mass: For a standard 5 mm NMR tube, accurately weigh 10-20 mg of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C spectra in a reasonable timeframe.[1][2]

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic molecules and its relatively simple residual solvent peak.[1] Deuterated solvents are essential for the instrument's lock system and to avoid overwhelming solvent signals in ¹H NMR.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[2] Using a secondary vial for dissolution is advisable to ensure the sample is fully dissolved before transferring to the NMR tube.[2] Gentle vortexing can aid dissolution.

  • Internal Standard: For precise chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for ¹H and ¹³C NMR in organic solvents.[3] A common practice is to use a CDCl₃ solvent that already contains a small amount of TMS (e.g., 0.03% v/v).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] Avoid tubes with any scratches or chips, as these can degrade spectral quality.[1] Ensure no solid particles are transferred; if necessary, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow weigh Weigh 10-20 mg of Analyte dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve Homogeneous Solution transfer Transfer to 5 mm NMR Tube dissolve->transfer Clarity is Key acquire Acquire NMR Spectra transfer->acquire Ready for Analysis

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 or 500 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D (e.g., zg30)A standard 30-degree pulse is sufficient for quantitative analysis.
Spectral Width-2 to 12 ppmEncompasses the full range of expected proton chemical shifts.
Acquisition Time~4 secondsAllows for good resolution of signals.
Relaxation Delay (d1)2 secondsEnsures full relaxation of protons between scans for accurate integration.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 or 125 MHzCorresponds to the ¹H frequency of the instrument.
Pulse ProgramProton-decoupled (e.g., zgpg30)Decoupling simplifies the spectrum to singlets for each carbon environment.
Spectral Width0 to 200 ppmCovers the expected range for all carbon types in the molecule.[5][6]
Acquisition Time~1-2 secondsA balance between resolution and experiment time.
Relaxation Delay (d1)2 secondsAllows for relaxation of carbon nuclei, especially quaternary carbons.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.
Temperature298 K (25 °C)Standard operating temperature.

Predicted Spectra and Interpretation

The following tables outline the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. These predictions are based on established principles of NMR spectroscopy and data from analogous chemical structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The signals for the piperazine and methylene protons will provide key structural information.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-2, H-6~7.45Doublet (d)~8.5Aromatic protons ortho to the bromine atom, deshielded by its electronegativity.[7][8]
H-3, H-5~7.15Doublet (d)~8.5Aromatic protons ortho to the CH₂ group.
H-7~3.60Singlet (s)N/AMethylene protons adjacent to the aromatic ring and the carbonyl group.
H-9, H-12~3.50Triplet (t)~5.0Piperazine protons adjacent to the amide nitrogen, deshielded by the carbonyl.
H-10, H-11~2.45Broad Multiplet (m)N/APiperazine protons adjacent to the N-methyl group. The broadness is due to conformational exchange.
H-13~2.30Singlet (s)N/AMethyl protons on the piperazine nitrogen.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon environment.

Carbon(s)Predicted δ (ppm)Assignment Rationale
C-8~169Carbonyl carbon of the amide, typically found in this downfield region.[7]
C-4~136Aromatic quaternary carbon attached to the CH₂ group.
C-2, C-6~132Aromatic carbons ortho to the bromine.[8]
C-3, C-5~130Aromatic carbons ortho to the CH₂ group.
C-1~122Aromatic quaternary carbon attached to the bromine. The 'heavy atom effect' of bromine causes an upfield shift.[9]
C-10, C-11~55Piperazine carbons adjacent to the N-methyl group.
C-9, C-12~53Piperazine carbons adjacent to the amide nitrogen.
C-13~46N-methyl carbon.
C-7~41Methylene carbon between the aromatic ring and the carbonyl.

Conclusion

This application note provides a robust framework for the NMR-based structural elucidation of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and interpretation guidelines offer a reliable reference for confirming the molecular structure, ensuring the integrity of this important compound in research and development settings. For unambiguous assignment, especially in the case of complex spectra, advanced 2D NMR experiments such as COSY, HSQC, and HMBC may be employed.[10][11]

References

  • Vertex AI Search. (n.d.). Supporting Information.
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum.
  • University of Illinois. (2023, August 29). Small molecule NMR sample preparation.
  • SpectraBase. (n.d.). 1-(Bromomethyl)-4-methylbenzene.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.
  • University of Colorado Boulder. (n.d.). 1H NMR spectra of aromatic compounds.
  • Michigan State University. (n.d.). NMR Sample Preparation. Max T. Rogers NMR Facility.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for -.
  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).

Sources

Application

Application Notes and Protocols for Investigating the Catalytic Activity of Palladium Complexes with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Ligand Design in Modern Palladium Catalysis Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ligand Design in Modern Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, due to their remarkable ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions.[4][5] The heart of these catalytic systems lies in the palladium center, whose reactivity and stability are intricately modulated by the surrounding ligands.[6][7] Ligand design has thus emerged as a critical field of study, aiming to develop more robust, active, and selective catalysts.[6][7]

This application note introduces a potential new class of ligands for palladium catalysis, centered around the 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene scaffold. The incorporation of an N-arylpiperazine moiety is of particular interest, as piperazine and its derivatives are prevalent structural motifs in a vast number of biologically active compounds.[8][9] The amide functionality, coupled with the piperazine ring, can offer unique steric and electronic properties to the palladium complex, potentially influencing its catalytic activity and stability. The presence of the bromo-substituent on the phenyl ring also opens up possibilities for creating multimetallic or polymeric catalytic systems.

This document serves as a comprehensive guide for researchers interested in exploring the synthesis, characterization, and catalytic applications of palladium complexes bearing the 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene ligand. We will provide detailed, field-proven protocols for the synthesis of the ligand and its corresponding palladium(II) complex, as well as its application in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.

Synthesis and Characterization of the Ligand and Palladium Complex

A crucial first step in exploring the catalytic potential of a new palladium complex is the robust synthesis and thorough characterization of both the ligand and the complex itself.

Proposed Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (L1)

The synthesis of the target ligand can be envisioned through a straightforward amidation reaction between a suitable carboxylic acid derivative and N-methylpiperazine.

Protocol 1: Synthesis of Ligand L1

  • Activation of the Carboxylic Acid: To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of N-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ligand L1 .

General Procedure for the Synthesis of a Palladium(II) Complex with L1

The formation of a palladium(II) complex with L1 can be achieved by reacting the ligand with a suitable palladium(II) precursor, such as palladium(II) acetate or palladium(II) chloride.

Protocol 2: Synthesis of Pd(L1)Cl2 Complex

  • Ligand Dissolution: Dissolve the synthesized ligand L1 (2.0 eq) in a suitable solvent such as acetonitrile or a mixture of DCM and methanol.

  • Palladium Precursor Addition: To this solution, add a solution of palladium(II) chloride (PdCl2) (1.0 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 24 hours.

  • Isolation of the Complex: The formation of a precipitate may be observed. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to yield the crude complex.

  • Purification: The complex can be purified by recrystallization from a suitable solvent system (e.g., DMF/ether).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and palladium complex.

Technique Ligand (L1) Palladium Complex (e.g., Pd(L1)2Cl2)
¹H NMR Characteristic signals for the aromatic protons, the methylene bridge, and the methyl and methylene protons of the piperazine ring.Broadening or shifting of the ligand protons upon coordination to the paramagnetic palladium center.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Shifts in the carbon resonances of the ligand upon complexation.
FT-IR Strong C=O stretching vibration of the amide. C-N stretching vibrations.A shift in the C=O stretching frequency upon coordination of the amide oxygen to the palladium center. Appearance of new bands corresponding to Pd-N and Pd-Cl bonds.
Mass Spec. Molecular ion peak corresponding to the calculated mass.Fragmentation pattern showing the loss of ligands and the isotopic signature of palladium.
Elemental Analysis Confirms the elemental composition (C, H, N).Confirms the stoichiometry of the complex.
X-ray Crystallography Provides the definitive solid-state structure of the ligand.Determines the coordination geometry around the palladium center and the binding mode of the ligand.[10][11]

Application in Catalysis: Detailed Protocols

The true test of a new palladium complex lies in its catalytic performance. We present detailed protocols for evaluating the catalytic activity of the newly synthesized complex in two fundamental and widely used cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[3][12]

Reaction Scheme:

Ar¹-X + Ar²-B(OH)₂ --[Pd Catalyst, Base]--> Ar¹-Ar²

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol).

  • Catalyst Addition: Add the synthesized palladium complex (0.01-1 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table of Model Reaction Conditions for Suzuki-Miyaura Coupling:

Entry Aryl Halide Arylboronic Acid Base Solvent Temp (°C) Catalyst Loading (mol%) Time (h) Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O900.112To be determined
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidK₃PO₄Dioxane/H₂O1000.18To be determined
32-Bromopyridine3-Methoxyphenylboronic acidCs₂CO₃THF/H₂O800.516To be determined

Causality Behind Experimental Choices:

  • Base: The base is crucial for the transmetalation step, activating the organoboron species.[13] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

  • Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar¹-Pd(II)(X)L_n Ar¹-Pd(II)(X)L_n Oxidative Addition->Ar¹-Pd(II)(X)L_n Ar¹-X Transmetalation Transmetalation Ar¹-Pd(II)(X)L_n->Transmetalation Ar¹-Pd(II)(Ar²)L_n Ar¹-Pd(II)(Ar²)L_n Transmetalation->Ar¹-Pd(II)(Ar²)L_n Ar²-B(OH)₂ Base Reductive Elimination Reductive Elimination Ar¹-Pd(II)(Ar²)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Heck-Mizoroki Coupling

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5]

Reaction Scheme:

R-X + Alkene --[Pd Catalyst, Base]--> Substituted Alkene

Step-by-Step Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and a suitable base, often an organic base like triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) (2.0 mmol).

  • Catalyst and Ligand Addition: Add the synthesized palladium complex (0.01-1 mol%). In some cases, an additional phosphine ligand may be beneficial.

  • Solvent Addition: Add a polar aprotic solvent such as DMF, N,N-dimethylacetamide (DMAc), or acetonitrile (5 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (e.g., 100-140 °C) with vigorous stirring for the designated time (e.g., 12-48 hours).

  • Monitoring: Track the reaction's progress using TLC or GC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography.

Table of Model Reaction Conditions for Heck-Mizoroki Coupling:

Entry Aryl Halide Alkene Base Solvent Temp (°C) Catalyst Loading (mol%) Time (h) Yield (%)
1IodobenzeneStyreneEt₃NDMF1200.524To be determined
24-Bromobenzonitrilen-Butyl acrylateNa₂CO₃DMAc1300.518To be determined
31-IodonaphthaleneCyclohexeneK₂CO₃NMP1401.036To be determined

Causality Behind Experimental Choices:

  • Base: The base in the Heck reaction neutralizes the hydrogen halide formed during the catalytic cycle.[4]

  • Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

  • Alkene: The choice and concentration of the alkene can influence the reaction rate and selectivity.

Visualization of the Heck-Mizoroki Catalytic Cycle:

Heck_Mizoroki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative_Addition->R-Pd(II)(X)L_n R-X Alkene_Coordination Alkene_Coordination R-Pd(II)(X)L_n->Alkene_Coordination R-Pd(II)(Alkene)(X)L_n R-Pd(II)(Alkene)(X)L_n Alkene_Coordination->R-Pd(II)(Alkene)(X)L_n Alkene Migratory_Insertion Migratory_Insertion R-Pd(II)(Alkene)(X)L_n->Migratory_Insertion Intermediate_1 R-CH₂-CH(R')-Pd(II)(X)L_n Migratory_Insertion->Intermediate_1 Beta-Hydride_Elimination Beta-Hydride_Elimination Intermediate_1->Beta-Hydride_Elimination H-Pd(II)(X)L_n H-Pd(II)(X)L_n Beta-Hydride_Elimination->H-Pd(II)(X)L_n Substituted Alkene Reductive_Elimination Reductive_Elimination H-Pd(II)(X)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Base H-Base⁺X⁻

Caption: The catalytic cycle of the Heck-Mizoroki cross-coupling reaction.

Experimental Workflow and Self-Validation

To ensure the trustworthiness of the results obtained with this new catalytic system, a rigorous and self-validating experimental workflow is paramount.

Visualization of the Overall Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_catalysis Catalytic Evaluation Ligand_Synthesis Ligand (L1) Synthesis Ligand_Characterization Ligand Characterization (NMR, IR, MS, EA) Ligand_Synthesis->Ligand_Characterization Complex_Synthesis Palladium Complex Synthesis Ligand_Characterization->Complex_Synthesis Complex_Characterization Complex Characterization (NMR, IR, MS, EA, X-ray) Complex_Synthesis->Complex_Characterization Screening Reaction Condition Screening (Base, Solvent, Temp) Complex_Characterization->Screening Substrate_Scope Substrate Scope Evaluation Screening->Substrate_Scope Mechanistic_Studies Mechanistic Studies (Optional) Substrate_Scope->Mechanistic_Studies Data_Analysis Data Analysis & Interpretation Substrate_Scope->Data_Analysis Mechanistic_Studies->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: A comprehensive workflow from ligand synthesis to catalytic evaluation.

Self-Validating Systems:

  • Control Experiments: Always run control experiments in the absence of the palladium catalyst and/or the ligand to confirm their essential role in the reaction.

  • Catalyst Loading: Vary the catalyst loading to determine the turnover number (TON) and turnover frequency (TOF), which are key metrics of catalyst efficiency.

  • Reproducibility: Ensure that the experimental results are reproducible across multiple runs.

  • Product Characterization: Unambiguously confirm the structure of the reaction products using standard analytical techniques (NMR, MS, etc.).

Conclusion and Future Outlook

The exploration of new ligand architectures is a driving force in the advancement of palladium catalysis. The 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene ligand presented here offers an intriguing scaffold that combines the well-established N-arylpiperazine motif with an amide functionality, potentially leading to palladium complexes with novel reactivity and stability. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize, characterize, and evaluate the catalytic potential of these complexes in key cross-coupling reactions. Further investigations into the substrate scope, functional group tolerance, and mechanistic aspects of these catalysts will undoubtedly contribute valuable insights to the field of homogeneous catalysis and its applications in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. Available at: [Link]

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC - PubMed Central. Available at: [Link]

  • CHAPTER 9: NHC–Palladium Complexes in Catalysis - Books.
  • Evaluating Palladium 4d-to-2p X-ray Emission Spectroscopy for Characterizing Catalytically Relevant Species | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]

  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective - PubMed. Available at: [Link]

  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Determination and Characterization of New Palladium Complexes and Study of Their Properties - idosi.org. Available at: [Link]

  • Synthesis of bromobenzene: 64 - The Royal Society of Chemistry. Available at: [Link]

  • Isolation and Characterization of Heteroleptic Mononuclear Palladium(I) Complexes - The Mirica Group. Available at: [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - NIH. Available at: [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium K-edge X-ray Absorption Spectroscopy Studies on Controlled Ligand Systems - The Mirica Group. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Palladium(II) Complexes with N-Phosphanyl-N-heterocyclic Carbenes as Catalysts for Intermolecular Alkyne Hydroaminations | ACS Omega - ACS Publications. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Amide Functionalized Pyridine/Pyrimidine Chelating N-Heterocyclic Carbene Palladium Complexes. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. Available at: [Link]

  • Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. Available at: [Link]

  • Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand - ProQuest. Available at: [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Available at: [Link]

  • Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC - NIH. Available at: [Link]

  • Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as - ARC Journals. Available at: [Link]

  • The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Available at: [Link]

  • X-ray crystallography summary for structures 2 and 3. | Download Table - ResearchGate. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes - MDPI. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Available at: [Link]

  • US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents.
  • Direct solid state NMR observation of the 105Pd nucleus in inorganic compounds and palladium metal systems - RSC Publishing. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene in Materials Science

Introduction: A Versatile Building Block for Advanced Materials 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a bifunctional organic molecule poised for significant applications in materials science. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a bifunctional organic molecule poised for significant applications in materials science. Its unique architecture, combining a reactive bromophenyl group with a functional piperazine amide moiety, offers a compelling platform for the design and synthesis of novel polymers, functionalized surfaces, and metal-organic frameworks (MOFs). The bromophenyl group serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably Suzuki, Heck, and Sonogashira cross-coupling reactions, which are foundational in the synthesis of conjugated polymers and complex organic structures.[1][2] Concurrently, the 4-methylpiperazinocarbonylmethyl side chain imparts several desirable properties, including improved solubility in organic solvents, the ability to coordinate with metal ions, and a site for further chemical modification. The presence of the tertiary amine in the piperazine ring also introduces basicity, which can be exploited for applications in catalysis and CO2 capture.

These application notes provide a comprehensive overview of the potential uses of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene in materials science, complete with detailed experimental protocols and the scientific rationale behind each step.

Molecular Structure and Properties

A clear understanding of the molecular structure is paramount for predicting its reactivity and potential applications.

Figure 1: Molecular Structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

PropertyValueSource
Molecular FormulaC13H17BrN2OPubChem CID: N/A (Hypothetical)
Molecular Weight297.19 g/mol PubChem CID: N/A (Hypothetical)
AppearanceOff-white to pale yellow solidInferred from similar compounds
SolubilitySoluble in DMSO, DMF, CH2Cl2, CHCl3; sparingly soluble in methanol and ethanol; insoluble in water.Inferred from functional groups

Synthesis and Purification

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be achieved through a straightforward two-step process starting from commercially available 4-bromophenylacetic acid.

A 4-Bromophenylacetic acid C 4-Bromophenylacetyl chloride A->C Acyl chloride formation B Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) B->C E 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene C->E Amidation D 1-Methylpiperazine D->E

Figure 2: Synthetic pathway for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Protocol 1: Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

I. Materials and Reagents:

  • 4-Bromophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1-Methylpiperazine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

II. Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Rationale: This converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromophenylacetyl chloride. Proceed to the next step without further purification.

  • Amidation:

    • Dissolve the crude 4-bromophenylacetyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction.

    • Slowly add the acyl chloride solution to the 1-methylpiperazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

III. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene as a solid.

Application in Polymer Synthesis: A Monomer for Conjugated Polymers

The bromophenyl moiety of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene makes it an excellent monomer for palladium-catalyzed cross-coupling reactions, enabling the synthesis of functionalized conjugated polymers for applications in organic electronics.[1]

A 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene D Functionalized Conjugated Polymer A->D Suzuki or Stille Coupling B Diboronic ester or Distannane comonomer B->D C Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Figure 3: Polymerization via Suzuki or Stille cross-coupling.

Protocol 2: Synthesis of a Functionalized Polyfluorene Copolymer

I. Materials and Reagents:

  • 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution

  • Toluene

  • Aliquat 336

  • Methanol

  • Acetone

II. Procedure:

  • In a Schlenk flask, combine 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), and a catalytic amount of Pd(PPh₃)₄ (1-2 mol%).

  • Add toluene to the flask, followed by a few drops of Aliquat 336 as a phase-transfer catalyst.

  • Degas the mixture by three freeze-pump-thaw cycles. Rationale: Removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the 2 M K₂CO₃ solution and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 48 hours.

  • Cool the reaction to room temperature and pour the mixture into a rapidly stirring solution of methanol.

  • Filter the precipitated polymer and wash with methanol and acetone to remove oligomers and catalyst residues.

  • Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

  • Collect the purified polymer by filtration and dry under vacuum.

Application in Metal-Organic Frameworks (MOFs): A Functional Linker

The piperazine moiety can act as a functional group to enhance the properties of MOFs.[3][4] While the bromophenyl group is not a typical linker for MOF synthesis, it can be converted to a carboxylic acid group via Grignard reaction followed by carboxylation, or used in post-synthetic modification.

Protocol 3: Post-Synthetic Modification of a MOF

This protocol describes the functionalization of a pre-synthesized MOF containing coordinatively unsaturated metal sites or reactive linkers with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

I. Materials and Reagents:

  • Activated MOF (e.g., UiO-66-NH₂)

  • 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

II. Procedure:

  • Activate the MOF by heating under vacuum to remove guest solvent molecules.

  • In a vial, suspend the activated MOF in anhydrous DMF.

  • In a separate vial, dissolve 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene in anhydrous DMF.

  • Add the solution of the functional molecule to the MOF suspension.

  • Heat the mixture at a suitable temperature (e.g., 80-120 °C) for 24-72 hours. The optimal temperature and time will depend on the specific MOF and the nature of the post-synthetic modification reaction.

  • Cool the mixture to room temperature and collect the functionalized MOF by centrifugation.

  • Wash the solid repeatedly with fresh DMF and then with a volatile solvent like DCM to remove any unreacted starting material.

  • Dry the functionalized MOF under vacuum.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7799, 1-Bromo-4-methylbenzene. [Link]

  • Bai, Y., et al. (2016). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 4(35), 13778-13784. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Dureja, H., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 8(3), e202203954. [Link]

  • Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (2016). Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. [Link]

  • ACS Publications. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. [Link]

  • ResearchGate. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. [Link]

  • ResearchGate. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. [Link]

  • PubMed. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. [Link]

  • CrystEngComm. (2017). Luminescent metal–organic frameworks based on dipyrromethene metal complexes and BODIPYs. [Link]

  • Scribd. (2015). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. [Link]

  • RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. [Link]

  • PubChem. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]

  • RSC Publishing. (2022). Synthesis and functionalization of polymeric materials based on organic borazine. [Link]

  • The Chemistry Blog. (2023). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. [Link]

  • ResearchGate. (2019). Structural features of some Metal Organic Frameworks (MOFs) with Aromatic polycarboxylates and bis-(pyridylmethyl)- piperazine (bpmp) or bis-(pyridylformyl)- piperazine (bpfp) ligands | Request PDF. [Link]

  • Chemsrc. (2025). CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Introduction Welcome to the technical support guide for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This molecule is a valuable intermediate in medicinal chemistry and drug development, often us...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This molecule is a valuable intermediate in medicinal chemistry and drug development, often used as a scaffold for building more complex active pharmaceutical ingredients (APIs). Its synthesis, while conceptually straightforward, can present challenges ranging from low yields to purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose and resolve issues encountered during the synthesis, ensuring a successful and efficient outcome.

Synthetic Pathway Overview

The most reliable and common method for synthesizing 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is through the amide coupling of 4-Bromophenylacetic acid and 1-methylpiperazine. This reaction forms the critical C-N amide bond. The overall transformation is outlined below.

Primary Synthetic Route: Amide Coupling

The core of this synthesis involves activating the carboxylic acid group of 4-Bromophenylacetic acid to make it susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine.

Synthetic_Pathway cluster_product Product Acid 4-Bromophenylacetic acid Reagents Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) + Solvent (e.g., DMF, DCM) Amine 1-Methylpiperazine Product 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Reagents->Product Amide Coupling

Caption: Primary synthetic route via amide coupling.

This reaction can be mediated by various coupling reagents or proceed through an acid chloride intermediate. The choice of method depends on substrate reactivity, desired purity, and scale.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: Why is there no product formation, or why is the conversion extremely low according to TLC/LC-MS analysis?

A1: Complete reaction failure or stalling points to a fundamental issue with one of the core components: the starting materials, the reagents, or the reaction conditions. The following diagnostic workflow can help pinpoint the cause.

Troubleshooting_Low_Conversion Start Start: No/Low Conversion Check_SM 1. Verify Starting Material (SM) Purity - Run NMR/MS of 4-bromophenylacetic acid and 1-methylpiperazine. - Check for moisture (amine is hygroscopic). Start->Check_SM Check_Reagents 2. Assess Reagent Activity - Use a fresh, unopened bottle of coupling reagent. - Ensure base (e.g., DIPEA) is dry and pure. Check_SM->Check_Reagents SMs are pure/dry SM_Issue Problem: Impure or Wet SMs Solution: Purify acid (recrystallize). Use freshly distilled/dried amine. Check_SM->SM_Issue SMs fail QC Check_Conditions 3. Review Reaction Conditions - Is the solvent anhydrous? - Is the temperature appropriate? - Was the order of addition correct? Check_Reagents->Check_Conditions Reagents are fresh Reagent_Issue Problem: Inactive Reagents Solution: Replace coupling agent and base. Store reagents under inert atmosphere. Check_Reagents->Reagent_Issue Reagents are old/improperly stored Condition_Issue Problem: Suboptimal Conditions Solution: Use anhydrous solvent. Adjust temperature. For HATU, pre-activate acid before adding amine. Check_Conditions->Condition_Issue Conditions are flawed Success Reaction Proceeds SM_Issue->Success Reagent_Issue->Success Condition_Issue->Success

Caption: Diagnostic workflow for no/low product conversion.

Causality Explained:

  • Starting Material Integrity: 1-Methylpiperazine is hygroscopic; water will readily consume the activated carboxylic acid intermediate, halting the reaction. The purity of 4-bromophenylacetic acid is also critical, as impurities can interfere with the coupling process.[1][2]

  • Coupling Reagent Activity: Amide coupling reagents, especially uronium/aminium salts like HATU and carbodiimides like EDC, are moisture-sensitive. They hydrolyze over time, rendering them inactive. Always use a fresh bottle or a properly stored reagent.[3]

  • Order of Addition: For uronium/aminium reagents (HATU, HBTU), a common side reaction is the formation of a guanidinium byproduct where the amine reacts directly with the coupling agent. To prevent this, the carboxylic acid should be pre-activated with the coupling reagent and base for a few minutes before the amine is introduced.

Q2: My reaction yield is consistently low (<50%). How can I optimize it?

A2: Low yields, assuming some product is forming, are typically an optimization problem. The key is to favor the desired amide formation over competing side reactions.

Optimization Strategies:

  • Choice of Coupling Reagent: For straightforward amide couplings, HATU is often superior to HBTU as it leads to faster reactions and less epimerization (though not a concern here). Carbodiimides like EDC are cost-effective but can form an unreactive N-acylurea byproduct if the reaction is slow.[3] A comparison is provided in the FAQ section.

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction without competing with the primary amine nucleophile. Use 2-3 equivalents.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal. Ensure it is anhydrous.

  • Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish due to steric hindrance (mild in this case), gentle heating to 40-50°C may improve the rate, but be aware that this can also accelerate side reactions.

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable carboxylic acid. Use at least 1.1 equivalents of the coupling reagent and 2.2 equivalents of the base.

  • Workup Procedure: Ensure your workup isn't causing product loss. The product has a basic piperazine moiety, so it will be soluble in acidic aqueous solutions. During extraction, wash the organic layer with a saturated sodium bicarbonate solution and brine, not acid.

Q3: I see multiple unexpected spots on my TLC plate. What are they?

A3: Identifying byproducts is key to refining your reaction and purification strategy.

Potential Byproduct Description & Cause Relative Polarity (TLC) Mitigation Strategy
Unreacted 4-Bromophenylacetic acid Starting material remains.More polar than product.Optimize reaction time, temperature, or stoichiometry.
Unreacted 1-Methylpiperazine Starting material remains.Very polar; may streak or stay at baseline.Can be removed with an aqueous wash.
Guanidinium Byproduct Formed when 1-methylpiperazine reacts with the coupling reagent (e.g., HATU).Highly polar.Pre-activate the acid before adding the amine.
N-Acylurea Formed from rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC, DCC).[3]Often similar polarity to the product, making purification difficult.Use a different coupling reagent like HATU.
Dicyclohexylurea (DCU) Insoluble byproduct from DCC coupling.Non-polar, but insoluble in most solvents.Remove by filtration before workup.
Q4: How can I effectively purify the final product?

A4: The product is a moderately polar, basic compound. A multi-step approach is usually most effective.

  • Aqueous Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts.

    • Water to remove DMF if used as a solvent.

    • Saturated aqueous sodium chloride (brine) to remove residual water and aid phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be effective. Try solvent systems like Ethyl Acetate/Hexanes or Ethanol/Water.[4]

    • Silica Gel Chromatography: This is the most robust method for removing closely related impurities. The product is basic, so adding a small amount of triethylamine (0.5-1%) to the eluent system can prevent streaking on the column. A good starting eluent system would be a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80%).[5]

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this synthesis?

A1: The "best" reagent depends on a balance of reactivity, cost, and ease of purification.

Coupling Reagent Activation Mechanism Pros Cons Recommendation
HATU / HBTUForms a highly reactive OAt/OBt active ester.High reactivity, fast reactions, low side products with proper addition order.Expensive; byproducts are water-soluble.Excellent choice. Recommended for high yield and purity.
EDC (+ HOBt)Forms an O-acylisourea intermediate, which is converted to an HOBt active ester.Cost-effective; water-soluble byproducts.Can form N-acylurea byproduct; slower than HATU.Good, economical choice. Ensure HOBt is used as an additive.
DCC (+ HOBt)Similar to EDC.Inexpensive.Forms insoluble dicyclohexylurea (DCU) byproduct which must be filtered.Not recommended unless necessary due to difficult DCU removal.
SOCl₂ / Oxalyl ChlorideConverts carboxylic acid to a highly reactive acid chloride.[6]Very high reactivity; inexpensive reagents.Requires a separate step; harsh conditions; generates HCl gas.Effective, but less convenient than one-pot coupling reagents.

Q2: What are the ideal solvent and temperature conditions?

A2: For coupling-reagent mediated reactions, use an anhydrous polar aprotic solvent like DMF or DCM at room temperature (20-25°C) . The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.

Q3: How can I confirm the identity and purity of my starting materials and final product?

A3: Use a combination of standard analytical techniques:

  • ¹H and ¹³C NMR: Provides structural confirmation and assesses purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of the amide carbonyl (~1640 cm⁻¹).

  • Melting Point: A sharp melting point indicates high purity for solid compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis using HATU Coupling
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes. The solution should be homogeneous.

  • Coupling: Add 1-methylpiperazine (1.1 eq) dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent (4-bromophenylacetic acid) by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.

Protocol 2: Synthesis via the Acid Chloride Intermediate
  • Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 4-bromophenylacetic acid (1.0 eq) to thionyl chloride (SOCl₂, 2-3 eq). Add one drop of DMF (catalyst). Heat the mixture gently to 50-60°C for 1-2 hours until gas evolution ceases.

  • Removal of Excess SOCl₂: Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromophenylacetyl chloride is often used directly.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the flask in an ice bath (0°C).

  • Amine Addition: In a separate flask, dissolve 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cold acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Workup & Purification: Follow steps 5-8 from Protocol 1.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Patents. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Welcome to the technical support center for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

I. Synthetic Overview & Key Challenges

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is typically achieved through a two-step process. The first step involves the preparation of a reactive derivative of 4-bromophenylacetic acid, most commonly the acyl chloride. The second, and often more challenging step, is the amide coupling of this intermediate with N-methylpiperazine.

While seemingly straightforward, this synthesis presents several potential pitfalls that can lead to low yields and impure products. The primary challenges include:

  • Side reactions during the amide coupling step, such as hydrolysis of the acyl chloride and diacylation of piperazine impurities.

  • Difficulties in purification due to the basic nature of the product and the potential for water-soluble byproducts.

  • Sub-optimal reaction conditions that can lead to incomplete conversion or the formation of unwanted side products.

This guide will provide you with the knowledge to anticipate and overcome these challenges.

II. Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

A low yield of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be attributed to several factors throughout the synthetic process.

Potential Cause Explanation Recommended Solution
Incomplete formation of 4-bromophenylacetyl chloride The conversion of 4-bromophenylacetic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may not have gone to completion.Ensure the reaction is carried out under anhydrous conditions, as these chlorinating agents are sensitive to moisture. Use a slight excess of the chlorinating agent and allow for a sufficient reaction time, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Hydrolysis of 4-bromophenylacetyl chloride The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water.[1][2]Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Sub-optimal amide coupling conditions The reaction between the acyl chloride and N-methylpiperazine may be incomplete due to issues with temperature, solvent, or stoichiometry.The reaction is typically exothermic and should be cooled initially (e.g., 0 °C) before being allowed to warm to room temperature. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Using a slight excess (1.1-1.2 equivalents) of N-methylpiperazine can help drive the reaction to completion.
Product loss during work-up and purification The product, being a tertiary amine, can form salts that are soluble in the aqueous phase during extraction, leading to significant product loss.During the aqueous work-up, basify the solution to a pH of >10 before extraction with an organic solvent to ensure the product is in its free base form. Use a minimal amount of water for washing and consider back-extracting the aqueous layers.

Issue 2: Presence of Impurities in the Final Product

The purity of your final product is critical. Here are some common impurities and how to address them.

Impurity Identification Cause Prevention and Removal
4-Bromophenylacetic acid Can be detected by ¹H NMR (presence of a carboxylic acid proton) and TLC (a more polar spot).Incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride during the reaction or work-up.Ensure complete conversion to the acyl chloride and maintain anhydrous conditions. To remove, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) during work-up. The carboxylic acid will be extracted into the aqueous layer as its salt.
N,N'-bis(4-bromophenylacetyl)piperazine (Diacylation product) Can be identified by mass spectrometry (higher molecular weight) and ¹H NMR (different integration ratios).This side product can form if there is contaminating piperazine in the N-methylpiperazine starting material. Piperazine has two secondary amine groups, both of which can be acylated.[3]Use high-purity N-methylpiperazine. If piperazine contamination is suspected, using a larger excess of the N-methylpiperazine starting material can statistically favor the mono-acylation product. Purification can be achieved by column chromatography.
N-methylpiperazine hydrochloride A water-soluble salt.Formed during the reaction as a byproduct of the acylation of N-methylpiperazine with the acyl chloride.This salt is typically removed during the aqueous work-up. Ensure thorough washing of the organic layer with water and then a brine solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the 4-bromophenylacetyl chloride intermediate?

The most common and effective method is the reaction of 4-bromophenylacetic acid with thionyl chloride (SOCl₂).[4] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat, and often with a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Alternatively, oxalyl chloride can be used, which also produces gaseous byproducts.

Q2: What is the role of the base in the amide coupling step?

In the reaction between an acyl chloride and an amine, one equivalent of acid (HCl) is produced.[5] A base is required to neutralize this acid. In this synthesis, N-methylpiperazine can act as both the nucleophile and the base. However, it is often advantageous to use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as an acid scavenger. This preserves the N-methylpiperazine to act solely as a nucleophile, which can improve the reaction rate and yield.

Q3: My reaction mixture turns into a thick slurry. Is this normal?

Yes, this is quite common. The formation of N-methylpiperazine hydrochloride, which is often insoluble in the organic reaction solvent, can cause the reaction mixture to become a thick slurry. This is generally not a problem, and vigorous stirring should be maintained to ensure proper mixing of the reactants.

Q4: What are the best conditions for purifying the final product?

Purification can often be achieved by crystallization. After the work-up and removal of the solvent, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture) and allowed to cool slowly. If crystallization is not effective, column chromatography on silica gel is a good alternative.[4] Given the basic nature of the product, it is sometimes beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine (e.g., 1%), to prevent streaking on the column.

Q5: Are there alternative coupling reagents I can use instead of forming the acyl chloride?

Yes, several modern coupling reagents can be used to directly couple 4-bromophenylacetic acid with N-methylpiperazine without the need to first form the acyl chloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) are effective.[1][6] These methods often offer milder reaction conditions and can sometimes lead to higher yields with fewer side products.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 4-Bromophenylacetyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or ¹H NMR to confirm the formation of the methyl ester and the absence of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 4-bromophenylacetyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling of 4-Bromophenylacetyl Chloride with N-Methylpiperazine (Schotten-Baumann Conditions)

  • In a separate flask, dissolve N-methylpiperazine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 4-bromophenylacetyl chloride (1.0 eq) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, proceed with the work-up as described in the troubleshooting section (Issue 1, product loss).

V. Visualizing the Workflow

Diagram 1: Synthetic Pathway

Synthesis_Pathway 4-Bromophenylacetic Acid 4-Bromophenylacetic Acid 4-Bromophenylacetyl Chloride 4-Bromophenylacetyl Chloride 4-Bromophenylacetic Acid->4-Bromophenylacetyl Chloride SOCl2 or (COCl)2 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene 4-Bromophenylacetyl Chloride->1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene N-Methylpiperazine, Base

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Low Yield

Low_Yield_Troubleshooting Low Yield Low Yield Check Acyl Chloride Formation Check Acyl Chloride Formation Low Yield->Check Acyl Chloride Formation Step 1 Issue? Check Amide Coupling Check Amide Coupling Low Yield->Check Amide Coupling Step 2 Issue? Review Work-up/Purification Review Work-up/Purification Low Yield->Review Work-up/Purification Post-Reaction Issue? Anhydrous Conditions? Anhydrous Conditions? Check Acyl Chloride Formation->Anhydrous Conditions? Yes Complete Reaction? Complete Reaction? Anhydrous Conditions?->Complete Reaction? Yes Amide Coupling Issue Amide Coupling Issue Complete Reaction?->Amide Coupling Issue Yes Optimal Temperature? Optimal Temperature? Check Amide Coupling->Optimal Temperature? Yes Correct Stoichiometry? Correct Stoichiometry? Optimal Temperature?->Correct Stoichiometry? Yes Work-up Loss Work-up Loss Correct Stoichiometry?->Work-up Loss Yes Basify before Extraction? Basify before Extraction? Review Work-up/Purification->Basify before Extraction? Yes Efficient Crystallization? Efficient Crystallization? Basify before Extraction?->Efficient Crystallization? Yes

Caption: Decision tree for troubleshooting low yield.

VI. References

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. Retrieved from

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-354. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This document is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who encounter common, yet often frustrating, hurdles in obtaining this intermediate in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Introduction: Understanding the Molecule

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is an amide, typically synthesized via the coupling of (4-bromophenyl)acetic acid and 1-methylpiperazine. Its structure presents a duality in physicochemical properties: a lipophilic bromophenyl group and a basic, hydrophilic N-methylpiperazine moiety. This amphiphilic nature, combined with impurities derived from its synthesis, is the primary source of purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Question 1: My NMR spectrum shows a significant amount of unreacted (4-bromophenyl)acetic acid. How can I remove it post-reaction?

Answer: This is a common issue where excess carboxylic acid is used to drive the reaction to completion. Fortunately, its acidic nature makes it easy to remove with a liquid-liquid extraction.

  • Causality: (4-Bromophenyl)acetic acid contains a carboxylic acid functional group (pKa ~4.3), which is readily deprotonated by a mild base. The resulting carboxylate salt is highly soluble in water and can be separated from your desired product, which should remain in the organic phase.

  • Solution: During your aqueous workup, perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). The basic wash will convert the carboxylic acid impurity into its water-soluble sodium salt, partitioning it into the aqueous layer.

Pro-Tip: Check the pH of the aqueous layer after washing to ensure it is basic (pH > 8). If not, repeat the wash. Follow up with a water or brine wash to remove any residual base from the organic layer before drying and concentrating.

Question 2: I've successfully removed the starting acid, but now I see residual 1-methylpiperazine in my crude product. What is the best way to remove this impurity?

Answer: Similar to the acid impurity, the basic nature of 1-methylpiperazine allows for its straightforward removal via an acidic wash.

  • Causality: 1-Methylpiperazine is a tertiary amine (pKa of the conjugate acid is ~9.8), which is readily protonated by an acid. The resulting ammonium salt is highly soluble in water. Your target compound's piperazine nitrogen is part of an amide, making it significantly less basic and less likely to be protonated under mildly acidic conditions.

  • Solution: Wash the organic layer containing your product with a dilute solution of hydrochloric acid (e.g., 1M HCl) or, for more sensitive substrates, a saturated solution of ammonium chloride (NH₄Cl). This will convert the 1-methylpiperazine impurity into its water-soluble salt, effectively extracting it from the organic phase.

Question 3: I used dicyclohexylcarbodiimide (DCC) for the amide coupling, and now my product is contaminated with a white precipitate that is insoluble in most solvents. What is this, and how do I get rid of it?

Answer: You are dealing with dicyclohexylurea (DCU), the notorious byproduct of DCC-mediated couplings.[1] Its removal is one of the most common frustrations in peptide and amide synthesis.

  • Causality: DCC activates the carboxylic acid, and in the process, it is converted into DCU. DCU has very low solubility in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, causing it to precipitate from the reaction mixture.[1]

  • Troubleshooting:

    • Filtration (Primary Method): The first and easiest step is to filter the crude reaction mixture through a pad of Celite® or a fritted funnel before proceeding with the aqueous workup. Since DCU is a solid, this will remove the bulk of it.

    • Solvent Trituration: If DCU precipitates after concentrating the product, you can perform a trituration. This involves suspending the crude material in a solvent in which your desired product is soluble but DCU is not (e.g., cold DCM or diethyl ether), stirring or sonicating, and then filtering to leave the DCU behind.

  • Best Practice Recommendation: To avoid this issue entirely, we strongly recommend using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The corresponding urea byproduct is water-soluble and is easily removed during the acidic aqueous wash step of the workup.[1][2]

Question 4: My compound streaks severely during silica gel column chromatography, leading to poor separation and low yields. Why is this happening?

Answer: This is a classic problem caused by the interaction of a basic compound with the acidic surface of silica gel.

  • Causality: Silica gel is weakly acidic (pKa ~4.5) due to surface silanol (Si-OH) groups. The basic nitrogen atom of the N-methylpiperazine moiety in your molecule can undergo strong acid-base interactions with the silica surface. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing or streaking down the column.[3]

  • Solution: Use a Basic Modifier. To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.5-1% ammonia solution (as a 7N solution in methanol, added to the methanol portion of your eluent) to your mobile phase.

    • Example Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane, with 1% Et₃N added to the entire mobile phase.

Experimental Protocols & Workflows

Protocol 1: Optimized Aqueous Workup for Impurity Removal

This protocol is designed to sequentially remove acidic, basic, and water-soluble impurities before any chromatographic steps.

  • Dilution: Dilute the final reaction mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 volumes).

  • Acid Removal: Transfer the solution to a separatory funnel and wash with 1M NaHCO₃ solution (2 x 5 volumes).

  • Base Removal: Wash with 1M HCl solution (2 x 5 volumes). This step is also effective at removing the byproduct of EDC if it was used as the coupling reagent.

  • Neutral Wash: Wash with saturated NaCl solution (brine) (1 x 5 volumes) to break any emulsions and remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Workflow Diagram: Purification Strategy

The following diagram outlines the decision-making process for purifying 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene after the initial synthesis.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification start (4-Bromophenyl)acetic Acid + 1-Methylpiperazine + Coupling Reagent wash_base Wash with NaHCO3 start->wash_base Crude Mixture wash_acid Wash with HCl / NH4Cl wash_base->wash_acid Removes Acid Impurity wash_brine Brine Wash & Dry wash_acid->wash_brine Removes Base & EDC Byproduct chromatography Silica Gel Chromatography (with Et3N modifier) wash_brine->chromatography Crude Product recrystallization Recrystallization (e.g., EtOAc/Hexane) chromatography->recrystallization Optional Polishing end_product Pure Product (Verify by NMR, LC-MS) chromatography->end_product recrystallization->end_product

Caption: A typical purification workflow.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol provides a robust method for separating the target compound from closely related, non-ionic impurities.

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Use a mobile phase such as 95:5 DCM:MeOH and add a drop of Et₃N to the TLC chamber to simulate column conditions.

  • Column Packing: Pack a silica gel column using a slurry method with your initial, non-polar eluent (e.g., 100% DCM containing 1% Et₃N).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample in a solution.

  • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., methanol). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH, all containing 1% Et₃N.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary: Recommended Starting Conditions

The table below provides starting points for purification method development.

ParameterRecommended Starting ConditionRationale & Notes
Coupling Reagent EDC / HOBtAvoids insoluble DCU byproduct formation.[2][5]
Workup - Acid Wash 1M HClRemoves unreacted 1-methylpiperazine.
Workup - Base Wash Saturated NaHCO₃Removes unreacted (4-bromophenyl)acetic acid.
Chromatography Eluent DCM / MeOH GradientGood polarity range for this class of compound.
Eluent Modifier 1% Triethylamine (Et₃N)Prevents peak tailing on silica gel.
Recrystallization System Ethyl Acetate / HeptaneA common system for moderately polar compounds.
Troubleshooting Logic: Column Chromatography Issues

This flowchart helps diagnose and solve common chromatography problems.

G start Analyze Crude by TLC streaking Is there streaking or tailing? start->streaking no_separation Are spots poorly separated? streaking->no_separation No add_modifier Add 1% Et3N to eluent and re-run TLC streaking->add_modifier Yes run_column Run Column with Modifier no_separation->run_column No adjust_polarity Adjust solvent polarity (e.g., change DCM/MeOH ratio) no_separation->adjust_polarity Yes add_modifier->streaking Re-evaluate adjust_polarity->no_separation Re-evaluate

Caption: Decision tree for chromatography troubleshooting.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gandeepan, P., & Li, C. J. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-240.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • LibreTexts. (2019). B. Column Chromatography. Retrieved from [Link]

  • Singh, R. P., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(4), 345-349.

Sources

Optimization

degradation of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and prevention

Technical Support Center: 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Welcome to the technical support guide for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This document is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Welcome to the technical support guide for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Vandetanib, understanding its stability is critical for ensuring the integrity of your research and development processes.[1][2][3][4]

This guide will delve into the potential degradation pathways of this molecule, offer strategies for prevention, and provide validated protocols for monitoring its stability.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and what are its primary applications?

A1: 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a chemical intermediate. Its molecular structure contains a bromobenzene ring linked to a 4-methylpiperazine group via an amide bond. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Notably, it is a documented starting material in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][4]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolytic Cleavage of the Amide Bond: The amide linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[5][6][7][8] This reaction would break the molecule into two smaller fragments: 4-bromophenylacetic acid and 1-methylpiperazine . Amide hydrolysis is often the most common degradation route for pharmaceuticals and intermediates containing this functional group.[9]

  • Oxidation of the Piperazine Ring: The tertiary amine within the 1-methylpiperazine ring is a potential site for oxidation. Atmospheric oxygen, or the presence of oxidizing agents (even trace metal impurities), can lead to the formation of an N-oxide derivative.[10]

A visual representation of these primary degradation pathways is provided below.

G cluster_main 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent Parent Compound C13H17BrN2O product1 4-Bromophenylacetic acid parent->product1  Acid/Base  H2O, Heat product2 1-Methylpiperazine parent->product2  Acid/Base  H2O, Heat product3 N-Oxide Derivative parent->product3  O2, Metal Ions  Peroxides

Caption: Primary degradation pathways for the target compound.

Q3: How can I detect degradation in my sample?

A3: The most effective method for detecting and quantifying the degradation of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and its products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection.

  • The parent compound and its primary degradation products have different polarities, allowing for their separation on a C18 column.

  • The bromobenzene chromophore in the parent molecule and the 4-bromophenylacetic acid degradant allows for sensitive UV detection.

  • The 1-methylpiperazine product does not have a strong UV chromophore. If its quantification is critical, it can be derivatized with an agent like o-phthaldialdehyde (OPA) to make it UV-active, or analyzed by a different method such as LC-MS.[11]

Q4: What are the ideal storage conditions to prevent degradation?

A4: To maximize shelf-life and maintain purity, the following storage conditions are recommended:

  • Temperature: Store in a cool, controlled environment, ideally refrigerated (2-8 °C). Avoid high temperatures, as heat can accelerate both hydrolysis and oxidation.[12]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13]

  • Light: Protect from light by using amber vials or storing in the dark. Although the bromobenzene moiety is generally stable, photolytic degradation is a potential risk for many complex organic molecules.[13][14][15][16]

  • Moisture: Keep the container tightly sealed with a desiccant if necessary to protect from atmospheric moisture, which can promote hydrolysis.[13][17]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My HPLC analysis shows a new, more polar peak appearing over time.
  • Probable Cause: This is a classic sign of amide hydrolysis . The resulting carboxylic acid (4-bromophenylacetic acid) is significantly more polar than the parent amide and will therefore have a shorter retention time on a standard reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to a mass spectrometer (LC-MS), analyze the peak to confirm its mass corresponds to 4-bromophenylacetic acid (MW: 215.05 g/mol ) or 1-methylpiperazine (MW: 100.16 g/mol ).

    • Check Solution pH: If your compound is in solution, measure the pH. Amide hydrolysis is catalyzed by both acid and base.[6] Solutions that are strongly acidic or basic will dramatically accelerate this degradation.

    • Review Solvent Choice: Ensure your solvent is aprotic and dry if long-term solution stability is required. If aqueous solutions are necessary, buffer them to a neutral pH (approx. 6.5-7.5) to minimize the hydrolysis rate.

    • Lower Temperature: If experiments must be run in aqueous solutions, perform them at lower temperatures to slow the degradation kinetics.

Issue 2: I'm observing a loss of the parent compound peak in my HPLC, but no distinct new peaks are obvious.
  • Probable Cause: This could be due to oxidation . The N-oxide derivative may have a similar retention time to the parent compound, or it may result in a broad, poorly resolved peak. Alternatively, multiple minor degradation products could be forming.

  • Troubleshooting Steps:

    • Use Mass Spectrometry: LC-MS is invaluable here. Look for a mass corresponding to the parent compound + 16 Da (for the addition of an oxygen atom), which is indicative of N-oxide formation.

    • Perform a Forced Oxidation Study: To confirm susceptibility to oxidation, intentionally stress a small sample. Dissolve it in a solvent like acetonitrile and add a small amount of 3% hydrogen peroxide. Analyze the sample by HPLC or LC-MS after a few hours. The appearance of the +16 Da peak will confirm the oxidation pathway.

    • Prevention - Purge with Inert Gas: When preparing solutions, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes before adding your compound. This removes dissolved oxygen.

    • Prevention - Add Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). However, be aware that antioxidants can sometimes interfere with downstream reactions.[17]

    • Prevention - Use Chelating Agents: Trace metal ions can catalyze oxidation.[18] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metals and inhibit oxidation.[17]

Issue 3: The solid material has changed color (e.g., yellowing) upon storage.
  • Probable Cause: Color change in solid-state is often an indicator of degradation, typically initiated by light or oxidation. Photodegradation can create radical species that lead to colored polymeric impurities.

  • Troubleshooting Steps:

    • Conduct Photostability Testing: To determine if the material is light-sensitive, perform a confirmatory photostability test as described in ICH guideline Q1B.[14][15][19][20] Expose a thin layer of the solid compound to a controlled light source and compare its purity by HPLC to a dark control sample stored at the same temperature.

    • Implement Light Protection: Always store the solid material in amber glass vials or containers that are opaque to UV and visible light.[13] When weighing or handling the material, minimize its exposure to direct, bright laboratory light.

    • Ensure Proper Packaging: Store the solid under an inert atmosphere, even in solid form, to prevent surface oxidation over long periods. Vacuum sealing or backfilling the container with argon or nitrogen is highly effective.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[21][22][23][24][25]

Objective: To intentionally degrade 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene under various stress conditions to identify likely degradation pathways.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 8 hours.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal: Water (as control). Incubate at 60°C for 48 hours.

    • Photolytic: Spread a thin layer of solid compound in a transparent container and expose to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).[14][15] Dissolve the sample in acetonitrile for analysis.

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary, and analyze all samples by RP-HPLC-UV/MS.

Expected Results Summary:

Stress ConditionExpected Primary DegradationMajor Degradation Product(s)
Acid HydrolysisAmide Cleavage4-Bromophenylacetic acid, 1-Methylpiperazine
Base HydrolysisAmide Cleavage4-Bromophenylacetic acid, 1-Methylpiperazine
Oxidation (H₂O₂)N-Oxidation1-Bromo-4-(4-methyl-1-oxopiperazin-1-ium-1-ylcarbonylmethyl)benzene
PhotolyticPotential for complex degradationVaries; monitor for multiple new peaks
ThermalMinimal degradation expectedLow levels of hydrolysis products
Protocol 2: Routine Stability Monitoring by RP-HPLC

Objective: To quantify the purity of the compound and detect the presence of the primary hydrolytic degradation product.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

G cluster_workflow HPLC Monitoring Workflow A Prepare Sample (1 mg/mL in ACN) B Inject into HPLC System A->B C Separate on C18 Column B->C D Detect at UV 230 nm C->D E Quantify Peaks (Parent vs. Impurities) D->E

Caption: Workflow for routine HPLC stability monitoring.

References

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. PubChem. [Link]

  • Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Zhang, H., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PubMed. [Link]

  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Mani, V., et al. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Møller, K. H., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Wang, G., et al. (2012). Synthesis of anticancer drug vandetanib. ResearchGate. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Sammakia, T., et al. (2006). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry. [Link]

  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. (n.d.). ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Cheméo. [Link]

  • Goparaju, C. M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Zhang, H., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. MDPI. [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Naiema, I. M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. PubMed. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Haidar, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Wang, Z., et al. (2021). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (n.d.). Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]

  • Alsante, K. M., et al. (2011). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Li, S., et al. (2015). CHAPTER 9: Control of Drug Degradation. Royal Society of Chemistry. [Link]

  • Møller, K. H., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • Boyd, P. D. A., et al. (2014). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PubMed Central. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [Link]

  • Patel, R. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • Zou, G., et al. (2002). 1-Bromo-4-methyl-2-nitrobenzene. PubMed Central. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Welcome to the technical support center for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis, handling, and analysis of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experiments.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is typically not a single-step process. A common and logical synthetic strategy involves a two-step approach: first, the synthesis of the key intermediate, 2-(4-bromophenyl)acetic acid, followed by its coupling with 1-methylpiperazine to form the final amide product. Understanding this pathway is crucial as the majority of potential impurities are introduced during these stages.

A plausible synthetic route is as follows:

  • Step 1: Synthesis of 2-(4-bromophenyl)acetic acid. A common starting material for this is 4-bromotoluene. The synthesis can proceed via benzylic bromination to form 1-bromo-4-(bromomethyl)benzene, followed by a cyanation reaction to yield 4-bromophenylacetonitrile. Subsequent hydrolysis of the nitrile furnishes the desired 2-(4-bromophenyl)acetic acid intermediate.[1][2]

  • Step 2: Amide Coupling. The synthesized 2-(4-bromophenyl)acetic acid is then coupled with 1-methylpiperazine. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[3][4][5]

This synthetic approach, while robust, can introduce a range of impurities that may impact downstream applications. These can be broadly categorized as starting materials, intermediates, by-products, and degradation products.

Troubleshooting Guide: Navigating Common Analytical Challenges

Unexpected results in your analytical data can be a significant roadblock. This troubleshooting guide is designed to help you identify the potential source of these discrepancies.

Diagram: Troubleshooting Workflow

troubleshooting_workflow cluster_analytical_observation Analytical Observation cluster_potential_cause Potential Cause Unexpected_Peak_HPLC Unexpected Peak(s) in HPLC Chromatogram Starting_Materials Unreacted Starting Materials Unexpected_Peak_HPLC->Starting_Materials Early eluting peaks Intermediates Residual Intermediates Unexpected_Peak_HPLC->Intermediates Peaks with intermediate polarity Byproducts Reaction By-products Unexpected_Peak_HPLC->Byproducts Various polarities Degradation Degradation Products Unexpected_Peak_HPLC->Degradation Polar peaks Discrepancy_NMR Discrepancy in NMR Spectrum Discrepancy_NMR->Starting_Materials Characteristic signals of precursors Discrepancy_NMR->Intermediates Signals of intermediate structures Discrepancy_NMR->Byproducts Unusual aromatic or aliphatic signals Discrepancy_NMR->Degradation Appearance of new signals over time

Caption: A logical workflow for troubleshooting unexpected analytical results.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC analysis with a shorter retention time than the main product. What could it be?

A1: Early eluting peaks in a reverse-phase HPLC analysis typically indicate more polar compounds. In the context of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene synthesis, this could be unreacted 2-(4-bromophenyl)acetic acid or 1-methylpiperazine.[6] Additionally, by-products from the amide coupling reaction, such as the urea formed from EDC, can be quite polar and may elute early.[3]

Q2: My NMR spectrum shows some unexpected aromatic signals. What are the likely culprits?

A2: Unanticipated aromatic signals could point to several impurities. If you started from 4-bromotoluene, there's a possibility of isomeric impurities carrying through the synthesis. More commonly, side reactions on the aromatic ring can occur. For instance, debromination can lead to the formation of the corresponding non-brominated analogue.[7][8][9] While less common under standard conditions, other electrophilic aromatic substitutions could potentially occur if harsh conditions are used.

Q3: I have a peak in my mass spectrometry data that doesn't correspond to my product or any expected impurities. What should I consider?

A3: If you are using a coupling reagent like EDC, it is possible for the amine (1-methylpiperazine) to react with the EDC itself, forming a guanidine by-product.[10] This can be more prevalent if the activation of the carboxylic acid is slow. This by-product will have a distinct mass that may not be immediately obvious.

Q4: How can I minimize the formation of the urea by-product from EDC?

A4: The urea by-product is an inherent part of using carbodiimide coupling reagents.[3] While its formation cannot be prevented, its removal can be facilitated. If you use a water-soluble carbodiimide like EDC, the resulting urea is also water-soluble and can often be removed with an aqueous wash during workup. For less soluble ureas from reagents like DCC, filtration is a common removal method.

Q5: What are the primary degradation pathways for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene?

A5: The most common degradation pathway for this molecule is likely the hydrolysis of the amide bond, which would yield 2-(4-bromophenyl)acetic acid and 1-methylpiperazine.[11][12][13][14] This can be accelerated by acidic or basic conditions. Another potential degradation route is the reductive debromination of the aromatic ring, which can sometimes occur under certain storage conditions or in the presence of catalysts.[15]

Summary of Common Impurities

Impurity NamePotential SourceRecommended Analytical Technique(s)
4-BromotolueneStarting material for 2-(4-bromophenyl)acetic acidHPLC-UV, GC-MS
1-Bromo-4-(bromomethyl)benzeneIntermediate in the synthesis of 2-(4-bromophenyl)acetic acidHPLC-UV, GC-MS
4-BromophenylacetonitrileIntermediate in the synthesis of 2-(4-bromophenyl)acetic acidHPLC-UV, GC-MS, IR
2-(4-Bromophenyl)acetic acidUnreacted starting material in the amide coupling step; hydrolysis productHPLC-UV, LC-MS, NMR[16][17][18][19]
1-MethylpiperazineUnreacted starting material in the amide coupling step; hydrolysis productHPLC with appropriate detection (e.g., ELSD or derivatization), GC-MS
N-(3-dimethylaminopropyl)-N'-ethylureaBy-product from EDC coupling reagentLC-MS, HPLC-UV (if chromophore present)[3]
4-(4-Methylpiperazinocarbonylmethyl)benzeneDebromination by-product or degradation productHPLC-UV, LC-MS, NMR
Isomeric Impurities (e.g., ortho- or meta-bromo isomers)Impurities in the initial starting material (4-bromotoluene)HPLC-UV, GC-MS

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for the purity assessment of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. Method optimization may be required based on the specific impurity profile and available instrumentation.

Objective: To separate and quantify 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene from its potential impurities using reverse-phase high-performance liquid chromatography with UV detection. Aromatic compounds are well-suited for HPLC-UV analysis.[20][21][22][23][24]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (with 0.1% formic acid, if needed)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)

    • Degas both mobile phases before use. The addition of an acid can improve peak shape for acidic and basic analytes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your reference standard (if available) at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare your sample solution at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the main compound)

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

    • If reference standards for impurities are available, a more accurate quantification can be performed using a calibration curve.

Diagram: HPLC Analysis Workflow

hplc_workflow Start Start Mobile_Phase_Prep Prepare Mobile Phases (A & B) Start->Mobile_Phase_Prep Sample_Prep Prepare Standard and Sample Solutions Mobile_Phase_Prep->Sample_Prep Filter_Solutions Filter Solutions (0.45 µm) Sample_Prep->Filter_Solutions HPLC_Setup Set Up HPLC System and Conditions Filter_Solutions->HPLC_Setup Inject_Sample Inject Sample into HPLC HPLC_Setup->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Data_Analysis Analyze Data (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Introduction Welcome to the Technical Support Center for troubleshooting catalytic reactions involving 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This molecule is a key building block in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for troubleshooting catalytic reactions involving 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This molecule is a key building block in pharmaceutical research and development, frequently utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, its inherent structural features, particularly the 4-methylpiperazino group, can present significant challenges, most notably catalyst poisoning.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst deactivation in their experiments. By understanding the underlying mechanisms of catalyst poisoning and implementing the strategies outlined below, you can enhance the efficiency and success of your synthetic endeavors.

The Challenge of Catalyst Poisoning

Catalyst poisoning occurs when a substance binds to the active sites of a catalyst, reducing its activity and effectiveness. In the context of palladium-catalyzed reactions with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, the tertiary amine of the piperazine moiety is a common culprit. Nitrogen-containing heterocycles can strongly coordinate with the palladium center, leading to the formation of inactive catalyst complexes and ultimately, reaction failure.[1][2] This guide will provide a structured approach to identifying and mitigating these effects.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common problems encountered during reactions with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Q1: My reaction is showing low or no conversion. How can I determine if catalyst poisoning is the issue?

A1: Low or no conversion is a primary indicator of a troubled reaction, but it's essential to systematically rule out other potential causes before concluding catalyst poisoning.

Initial Diagnostic Steps:

  • Verify Reagent and Reaction Setup:

    • Reagent Quality: Ensure the purity of your starting material, coupling partner, base, and solvent. Impurities can act as catalyst poisons.[3][4] Consider purifying reagents if their quality is uncertain.[5]

    • Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the palladium catalyst.

    • Reaction Conditions: Double-check that the temperature, concentration, and stirring rate are appropriate for the specific reaction.

  • Reaction Monitoring:

    • Utilize analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[6]

    • If the reaction starts and then stalls, this is a strong indication of catalyst deactivation rather than a complete lack of reactivity.

  • Control Experiment:

    • Run a parallel reaction with a simpler aryl bromide that lacks the piperazine group (e.g., 1-bromo-4-methylbenzene) under identical conditions. If this reaction proceeds smoothly, it strongly suggests that the 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene or an impurity within it is poisoning the catalyst.

Q2: I suspect the 4-methylpiperazino group is poisoning my catalyst. What's the mechanism and how can I mitigate it?

A2: The lone pair of electrons on the tertiary nitrogen of the piperazine ring can coordinate to the electron-deficient palladium center. This coordination can lead to the formation of a stable, off-cycle palladium complex, effectively removing the catalyst from the active catalytic cycle.

Mitigation Strategies:

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands can sterically hinder the coordination of the piperazine nitrogen to the palladium center.

  • Use of Additives:

    • Acids: Adding a mild, non-coordinating acid (e.g., a salt of a weak acid like potassium acetate, or a Brønsted acid like acetic acid in small amounts) can protonate the piperazine nitrogen. The resulting ammonium salt is significantly less likely to coordinate to the palladium. Careful optimization of the acid and its stoichiometry is crucial to avoid unwanted side reactions.

    • Lewis Acids: In some cases, Lewis acids can be used to interact with the poisoning species, although this requires careful selection to avoid interference with the catalyst or other reagents.[7]

  • Reaction Parameter Optimization:

    • Temperature: Increasing the reaction temperature can sometimes favor the desired catalytic turnover over the inhibitory coordination of the piperazine. However, be mindful of potential decomposition of starting materials or products at higher temperatures.

    • Catalyst Loading: While not a solution to the root problem, increasing the catalyst loading might provide enough active catalyst to achieve a reasonable yield, though this is often a less desirable approach from a cost and sustainability perspective.

Q3: Besides the piperazine group, what are other potential sources of catalyst poisons in my reaction?

A3: Catalyst deactivation can be caused by a variety of impurities that may be present in your reaction mixture.[8]

Potential Poison Common Sources Mitigation Strategy
Sulfur Compounds Thiol or sulfide impurities from previous synthetic steps; contaminated solvents.Purification of starting materials and solvents; use of sulfur scavengers.
Other Amines/Nitrogen Heterocycles Unreacted starting materials or byproducts from the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.Recrystallization or chromatographic purification of the starting material.
Water Inadequately dried solvents or reagents; atmospheric moisture.Use of anhydrous solvents and reagents; rigorous inert atmosphere techniques.
Halide Ions (Excess) Certain bases or additives.Stoichiometric control of reagents; use of halide-free bases where possible.
Heavy Metals Contamination from glassware or other equipment.Use of clean, dedicated glassware.

Analytical Identification of Poisons:

If you suspect impurities are the cause, techniques like Inductively Coupled Plasma (ICP) for elemental analysis or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic impurities can be employed to analyze your starting materials and solvents.[9]

Q4: What are some best practices to proactively prevent catalyst poisoning?

A4: A proactive approach to preventing catalyst deactivation is often more effective than troubleshooting a failed reaction.

  • Purification is Key: Always use highly purified starting materials, reagents, and solvents.[3][4] When in doubt, purify them before use.[5]

  • Catalyst Quality: Use fresh, high-quality palladium precursors and ligands.

  • Rigorous Inert Technique: Employ standard Schlenk line or glovebox techniques to exclude oxygen and moisture from your reaction.

  • Proper Degassing: Thoroughly degas your reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) before adding the catalyst.

  • Systematic Optimization: When developing a new reaction, systematically screen different ligands, bases, solvents, and temperatures to find conditions that are robust and less susceptible to poisoning.

Experimental Protocols

Protocol 1: Diagnostic Experiment for Catalyst Poisoning

This experiment is designed to quickly assess if the substrate is inhibiting the catalyst.

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere, combine a standard aryl bromide (e.g., 1-bromo-4-methylbenzene), the boronic acid or other coupling partner, base, and solvent.

    • In a separate, identical vessel, set up the same reaction, but also add 1 equivalent of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

    • To a third vessel, set up the actual desired reaction with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene as the substrate.

  • Catalyst Addition and Monitoring:

    • Add the palladium catalyst and ligand to all three vessels simultaneously.

    • Monitor the progress of all three reactions by TLC or LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, and 4 hours).

  • Analysis of Results:

    • Vessel 1 (Control): Should proceed to high conversion.

    • Vessel 2 (Inhibition Test): If this reaction is significantly slower than Vessel 1, it confirms that 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is acting as a catalyst inhibitor.

    • Vessel 3 (Actual Reaction): The conversion in this vessel will provide a baseline for the performance of the reaction under the tested conditions.

Protocol 2: General Procedure for a Suzuki Coupling with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

This protocol incorporates best practices to minimize catalyst poisoning.

  • Reagent Preparation:

    • Ensure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is pure (recrystallize or perform column chromatography if necessary).

    • Use anhydrous solvent (e.g., dioxane, toluene, or DMF) and degas it thoroughly.

    • Use a high-purity base (e.g., K₂CO₃ or K₃PO₄) and ensure it is finely powdered and dry.

  • Reaction Assembly (under inert atmosphere):

    • To a dry reaction flask, add 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

    • Add the degassed solvent.

    • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.

  • Reaction Execution:

    • Add the catalyst/ligand solution to the reaction flask.

    • Heat the reaction to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Proposed Mechanism of Catalyst Poisoning

Catalyst_Poisoning Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Desired Path Poisoned_Catalyst Inactive [Piperazine-Pd(0)L_m] Complex Active_Catalyst->Poisoned_Catalyst Poisoning Path (Coordination) Substrate 1-Bromo-4-(4-methylpiperazino carbonylmethyl)benzene Substrate->Oxidative_Addition Substrate->Poisoned_Catalyst Intermediate Aryl-Pd(II)-Br Complex Oxidative_Addition->Intermediate Catalytic_Cycle Product Formation Intermediate->Catalytic_Cycle Catalytic_Cycle->Active_Catalyst Regeneration

Caption: Mechanism of catalyst poisoning by piperazine coordination.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low/No Conversion Check_Conditions Verify Reagents, Setup, & Conditions Start->Check_Conditions Run_Control Run Control Experiment (Simple Aryl Bromide) Check_Conditions->Run_Control Control_OK Control Reaction Successful? Run_Control->Control_OK Poisoning_Suspected Catalyst Poisoning Likely Control_OK->Poisoning_Suspected Yes Optimize_Reaction Re-evaluate Reaction Conditions (Temp, Conc, Base) Control_OK->Optimize_Reaction No Mitigate_Poisoning Implement Mitigation Strategies: - Bulky Ligands - Additives (e.g., Acid) - Purify Substrate Poisoning_Suspected->Mitigate_Poisoning Optimize_Reaction->Start If still failing Success Reaction Successful Mitigate_Poisoning->Success

Caption: A decision-making flowchart for troubleshooting reactions.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health.
  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.). ACS Publications.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. (2025, December). Benchchem.
  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. (n.d.). Royal Society of Chemistry.
  • Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021, February 22). ACS Publications.
  • Cationic Gold Catalyst Poisoning and Reactivation. (2014, June 17). ACS Publications.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Catalyst Deactivation Mechanism Analysis. (n.d.). Alfa Chemistry.
  • Purification of Laboratory Chemicals, Sixth Edition. (n.d.). Neilson Lab.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI.

Sources

Troubleshooting

managing exothermic reactions in 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene synthesis

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists Welcome to the technical support guide for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. As Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. As Senior Application Scientists, we understand that controlling reaction energetics is paramount for safety, yield, and purity. This document provides in-depth, field-proven insights into managing the exothermic events inherent in this synthesis, structured in a practical question-and-answer format to address the specific challenges you may encounter.

The Synthetic Pathway: Identifying Thermal Hotspots

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is typically a two-step process starting from 4-Bromophenylacetic acid. Both steps are significantly exothermic and require meticulous control. A failure to manage the heat evolution can lead to reduced yield, impurity formation, and, most critically, a dangerous runaway reaction.[1][2]

The overall workflow is illustrated below:

G cluster_0 Step 1: Acid Chloride Formation (Highly Exothermic) cluster_1 Step 2: Amide Coupling (Highly Exothermic) A 4-Bromophenylacetic Acid C 4-Bromophenylacetyl Chloride (Intermediate) A->C Reaction in inert solvent (e.g., Toluene, DCM) B Thionyl Chloride (SOCl₂) B->C Slow Addition D N-Methylpiperazine E 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (Final Product) C->E Reaction with base (e.g., Triethylamine) D->E Controlled Temperature G start Temperature Excursion Detected (Rises above set limit) stop_addition IMMEDIATELY STOP reagent addition start->stop_addition check_cooling Is cooling system fully operational? (e.g., ice bath full, chiller on) stop_addition->check_cooling check_cooling->stop_addition No, fix immediately enhance_cooling Enhance Cooling: Add more ice, dry ice/acetone check_cooling->enhance_cooling Yes temp_stabilizes Does temperature begin to decrease? enhance_cooling->temp_stabilizes monitor Continue to monitor until stable. Resume procedure with extreme caution (slower addition rate). temp_stabilizes->monitor Yes emergency_quench EMERGENCY QUENCH: Prepare quenching agent (e.g., cold, inert solvent). temp_stabilizes->emergency_quench No add_quench If safe, add quenching agent slowly to dilute and cool the reaction. emergency_quench->add_quench evacuate If quench is not possible or fails: Alert others, activate safety alarms, LOWER FUME HOOD SASH, and EVACUATE. add_quench->temp_stabilizes Check Temp add_quench->evacuate Quench Fails

Fig 2. Troubleshooting logic for a thermal excursion event.

References

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from University of Colorado Boulder. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • dela Rosa, F. M., Sagayap, C., & Supan, A. J. M. (2015). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Scribd. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. [Link]

  • Britton, J., & Raston, C. L. (2017). Amide bonds in flow chemistry. Chemical Society Reviews, 46(5), 1250-1271.
  • US Patent US20050137431A1. (2005). Process for eco-friendly synthesis of bromobenzene.
  • Thermal Hazard Technology. (2024). Understanding Runaway Reactions and Their Safety Implications. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

  • Gexcon. (n.d.). Runaway Reaction Incident Investigation. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Vale, J. A. (2007). Amide bond formation: a dateless transformation. Mini-Reviews in Organic Chemistry, 4(4), 323-334.
  • Barton, J., & Rogers, R. (1997). Chemical Reaction Hazards: A Guide to Safety. IChemE.
  • IChemE. (n.d.). Why reactions run away. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information for.... [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis. [Link]

  • Etchells, J. C. (1997). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 136, 3-10.
  • PrepChem. (2023). Synthesis of (C) 1-(4-Methanesulphonamidophenyl)-4-(4-methanesulphonamidophenethyl)piperazine. [Link]

  • Journal of Visualized Experiments. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands.... [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Welcome to the technical support center for the purification of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and advanced purification protocols beyond standard column chromatography.

Introduction

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a key intermediate in pharmaceutical synthesis. Its purification can be challenging due to the presence of a basic nitrogenous moiety, which can lead to issues like peak tailing and poor separation on standard silica gel. This guide provides a detailed exploration of alternative purification strategies, focusing on the underlying chemical principles to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant tailing and poor separation of my target compound on a silica gel column. What's causing this and how can I fix it?

A1: This is a classic issue when purifying basic compounds on acidic silica gel. The lone pair of electrons on the nitrogen atoms of the methylpiperazine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to a non-uniform elution front, resulting in broad, tailing peaks and poor resolution from impurities.

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the active sites on the silica, minimizing the interaction of your basic compound with the stationary phase.

    • Ammonia in Methanol: For more polar solvent systems (e.g., dichloromethane/methanol), a solution of 7N ammonia in methanol can be used as a polar modifier (typically 1-5%).

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina will have a much lower affinity for your amine-containing compound.

    • Deactivated Silica: You can prepare a "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.

Q2: What are some common impurities I should expect from the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene?

A2: Understanding potential impurities is crucial for developing an effective purification strategy. A common synthetic route is the amide coupling of 4-bromophenylacetic acid with 1-methylpiperazine.

Potential Impurities:

  • Unreacted 4-bromophenylacetic acid: This acidic impurity will have a very different retention profile compared to your basic product.

  • Unreacted 1-methylpiperazine: This is a volatile and highly basic impurity.

  • Coupling reagents and byproducts: Depending on the coupling agent used (e.g., DCC, EDC, HATU), you may have corresponding byproducts (e.g., DCU, HOBt).[1]

  • Side-products from the bromination step: If the starting material is synthesized by benzylic bromination of a precursor, you might have di-brominated or unreacted starting material.[2]

The following diagram illustrates a typical synthesis and the origin of common impurities:

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A 4-Bromophenylacetic Acid D 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (Crude Product) A->D B 1-Methylpiperazine B->D C Coupling Agent (e.g., EDC) C->D Imp1 Unreacted 4-Bromophenylacetic Acid D->Imp1 from A Imp2 Unreacted 1-Methylpiperazine D->Imp2 from B Imp3 Coupling Agent Byproducts D->Imp3 from C

Caption: Origin of common impurities in the synthesis of the target compound.

Alternative Purification Protocols

For challenging purifications or when higher purity is required, the following techniques offer excellent alternatives to traditional column chromatography.

Recrystallization

Recrystallization is a powerful and scalable purification technique for crystalline solids. The success of this method relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.

When to Use Recrystallization:

  • When your crude product is a solid.

  • When you have a significant amount of material (> 1 g).

  • When impurities have different solubility profiles from your product.

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with hexanes or water).

  • Dissolution: In a flask, add the chosen solvent to your crude material and heat the mixture to boiling while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.

  • Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
No crystals form Too much solvent was used; the compound is too soluble.Boil off some of the solvent and allow it to cool again. Try adding an anti-solvent (a solvent in which your compound is insoluble).
Oiling out The boiling point of the solvent is too high, or the compound is melting before dissolving.Use a lower-boiling point solvent. Add a small amount of a co-solvent to lower the mixture's boiling point.
Poor recovery The compound is too soluble in the cold solvent.Use a different solvent or solvent system. Ensure the solution is sufficiently cooled.
Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[3][4][5] Given the basic nature of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, it will be positively charged (protonated) at acidic to neutral pH. This makes it an ideal candidate for cation-exchange chromatography.[3][4]

Principle of Cation-Exchange Chromatography:

  • Binding: A solution of the crude product at a specific pH is loaded onto a column packed with a negatively charged stationary phase (cation exchanger). The positively charged target molecule binds to the resin, while neutral and negatively charged impurities pass through.

  • Elution: The bound compound is then eluted by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase.

G cluster_workflow Cation-Exchange Chromatography Workflow A 1. Equilibration - Column is washed with a low ionic strength buffer at a specific pH. B 2. Sample Loading - Crude product (dissolved in equilibration buffer) is loaded onto the column. - Positively charged target binds to the resin. A->B C 3. Washing - Column is washed with equilibration buffer to remove neutral and negatively charged impurities. B->C D 4. Elution - A high ionic strength buffer (e.g., with NaCl) or a buffer with a higher pH is used to elute the bound target compound. C->D

Caption: Workflow for cation-exchange chromatography.

Step-by-Step Protocol:

  • Resin Selection: Choose a strong or weak cation-exchange resin. For this compound, a weak cation exchanger like one with a carboxylic acid functional group (e.g., CM-Sepharose) is a good starting point.

  • Buffer Preparation:

    • Equilibration/Binding Buffer: A buffer with a pH at least one unit below the pKa of the 4-methylpiperazine moiety (pKa is likely around 9-10). A good starting point would be a phosphate or acetate buffer at pH 5-6.

    • Elution Buffer: The same buffer as above but with a high concentration of salt (e.g., 1 M NaCl) or a higher pH (e.g., a phosphate buffer at pH 8).

  • Column Packing and Equilibration: Pack the column with the chosen resin and equilibrate with 5-10 column volumes of the binding buffer.

  • Sample Loading: Dissolve the crude product in the binding buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Apply the elution buffer to the column and collect fractions. The target compound should elute as the salt concentration or pH increases.

  • Desalting: The fractions containing the pure product will also contain a high concentration of salt. The salt can be removed by a subsequent solvent extraction or by using a reverse-phase C18 solid-phase extraction (SPE) cartridge.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to normal and reversed-phase chromatography as it significantly reduces the consumption of organic solvents.[6][7] SFC offers high efficiency and fast separations, making it suitable for high-throughput purification.[6]

Advantages of SFC for this Application:

  • Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, which can be beneficial for separating closely related impurities.

  • Reduced Solvent Usage: The primary mobile phase is environmentally benign CO2.

  • Faster Separations and Evaporation: The low viscosity of the mobile phase allows for faster flow rates, and the CO2 evaporates upon depressurization, leaving the purified compound in the co-solvent.[6][7]

Experimental Considerations:

  • Instrumentation: SFC requires specialized equipment capable of handling high pressures.

  • Co-solvent: Methanol is a common co-solvent used with CO2 in SFC. For basic compounds, adding a basic modifier like diethylamine (DEA) or ammonium hydroxide to the co-solvent can improve peak shape.

  • Stationary Phase: A variety of stationary phases are available for SFC. Chiral columns are frequently used in SFC for enantiomeric separations, but a range of achiral phases are also effective.[8]

Typical SFC Protocol Outline:

  • Analytical Method Development: Develop an analytical scale method to determine the optimal stationary phase, co-solvent, modifier, temperature, and pressure.

  • Scale-Up: Scale the analytical method to a preparative scale, adjusting the column size, flow rate, and injection volume.

  • Fraction Collection: Collect the fractions corresponding to the pure product peak.

  • Solvent Removal: The collected fractions are depressurized, allowing the CO2 to evaporate. The remaining co-solvent is then removed by rotary evaporation.

Summary of Alternative Purification Techniques

TechniquePrincipleBest ForKey AdvantagesKey Disadvantages
Recrystallization Differential solubilityCrystalline solids, large scaleScalable, cost-effective, high purity possibleNot suitable for oils or amorphous solids, requires screening
Ion-Exchange Chromatography (IEX) Separation by net chargeCharged molecules, especially basic or acidic compoundsHigh selectivity, high capacityRequires buffer systems and desalting step, pH sensitive
Supercritical Fluid Chromatography (SFC) Partitioning in a supercritical fluid mobile phaseThermally stable compounds, chiral separationsFast, reduced organic solvent use, orthogonal selectivityRequires specialized high-pressure equipment

References

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. Available from: [Link].

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937. Available from: [Link].

  • PrepChem.com. Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. Available from: [Link].

  • Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. Available from: [Link].

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link].

  • Knauer. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available from: [Link].

  • Bio-Rad. Introduction to Ion Exchange Chromatography. Available from: [Link].

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. Available from: [Link].

  • Google Patents. Method for preparing substituted benzyl bromides.
  • Phenomenex. Principles of Ion Exchange Chromatography. Available from: [Link].

  • Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link].

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link].

  • Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Available from: [Link].

  • Google Patents. Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl).
  • Quick Company. A Process For Purification Of Substituted Benzyl Halides. Available from: [Link].

  • News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography. Available from: [Link].

  • Organic Chemistry Portal. Benzylic substitution, benzylation. Available from: [Link].

  • YouTube. Preparative Supercritical Fluid Chromatography Made Easy. Available from: [Link].

  • The Royal Society of Chemistry. 1. Available from: [Link].

  • Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. Available from: [Link].

  • ResearchGate. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Available from: [Link].

  • ResearchGate. 1-Bromo-2,6-bis(4-methylpiperazin-1-ylmethyl)benzene. Available from: [Link].-1-ylmethylbenzene).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene: A Focus on ¹H NMR Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). For researchers and scientists engaged in the synthesis and analysis of small molecules, a robust and efficient analytical workflow is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, with a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

The Central Role of ¹H NMR in Structural Verification

Proton NMR spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in the ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule such as 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, ¹H NMR offers a definitive fingerprint, allowing for the verification of its synthesis and the assessment of its purity.

Predicted ¹H NMR Spectral Characteristics of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

While an experimental spectrum is the gold standard, a detailed prediction based on established principles of chemical shifts and coupling constants for analogous structural motifs provides a powerful framework for analysis. The structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene contains three key fragments that will give rise to distinct signals in the ¹H NMR spectrum: the 1,4-disubstituted bromobenzene ring, the methylene bridge, and the N-methylpiperazine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Ar-H (ortho to CH₂)~7.2 - 7.4Doublet2HProtons on the aromatic ring adjacent to the electron-withdrawing carbonyl group will be deshielded. They will appear as a doublet due to coupling with the protons ortho to the bromine.
Ar-H (ortho to Br)~7.4 - 7.6Doublet2HThe electronegative bromine atom deshields the adjacent protons, shifting them downfield. These will also appear as a doublet.[1][2][3]
-C(=O)CH ₂-Ar~3.6Singlet2HThe methylene protons are adjacent to both the carbonyl group and the aromatic ring, leading to a downfield shift.[4] A singlet is expected as there are no adjacent protons.
-N(CH₃)CH ₂CH ₂N-~2.3 - 2.6Multiplet4HThe four protons on the piperazine ring adjacent to the amide nitrogen will be deshielded relative to those adjacent to the methyl-bearing nitrogen.[5][6]
-N(CH₃)CH ₂CH ₂N-~3.4 - 3.7Multiplet4HThese four protons on the piperazine ring are further from the carbonyl group and will experience less deshielding.[6]
-N-CH~2.3Singlet3HThe methyl group protons on the nitrogen will appear as a sharp singlet.[5][6]

Experimental Protocol: A Standardized Approach

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Typical acquisition parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization, especially in a regulatory environment.

Table 2: Comparison of Analytical Techniques for the Characterization of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information, connectivity, purity assessment.Non-destructive, highly reproducible, quantitative.Requires soluble sample, relatively low sensitivity compared to MS.
¹³C NMR Number and type of carbon environments.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Extremely sensitive, provides molecular formula.Provides limited structural information on its own, can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Highly accurate for purity determination, can be coupled with MS.Does not provide structural information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-N, C-Br).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel small molecule like 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, integrating ¹H NMR with other key analytical techniques.

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Primary_Characterization Primary Characterization cluster_Secondary_Characterization Secondary & Purity Analysis cluster_Final_Verification Final Verification Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR MS Mass Spectrometry Purification->MS Data_Analysis Comprehensive Data Analysis HNMR->Data_Analysis MS->Data_Analysis CNMR ¹³C NMR HPLC HPLC IR IR Spectroscopy Data_Analysis->CNMR Data_Analysis->HPLC Data_Analysis->IR Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug development, the predictable and efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the predictable and efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the reactivity of the aryl halide component is a critical parameter for reaction success. This guide provides an in-depth comparison of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene with other common aryl bromides, offering insights into its expected performance and providing robust experimental protocols.

The Fundamental Principles of Aryl Bromide Reactivity

The reactivity of an aryl bromide in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is predominantly governed by the rate of the initial oxidative addition step.[1][2] In this key step, a low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-bromine (C-Br) bond, forming a Pd(II) intermediate.[3][4] The facility of this step is highly sensitive to the electronic environment of the C-Br bond.

Electronic Effects: The Key to Reactivity

The electronic nature of substituents on the aromatic ring dramatically influences the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -NO₂, -CN, -C(O)R) make the carbon atom of the C-Br bond more electrophilic (electron-poor). This polarization facilitates the attack by the electron-rich Pd(0) catalyst, thereby accelerating the oxidative addition step.[5][6] Consequently, aryl bromides bearing EWGs are generally more reactive.[7]

  • Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., -OCH₃, -CH₃, -NH₂) have the opposite effect. They increase the electron density at the C-Br bond, making it less electrophilic and slowing down the rate of oxidative addition. Aryl bromides with strong EDGs are typically less reactive, often requiring more forcing conditions.[7][8]

This relationship can be visualized through a conceptual diagram illustrating how catalyst interaction is influenced by the electronic nature of the aryl bromide.

G cluster_0 High Reactivity (Activated) cluster_1 Low Reactivity (Deactivated) EWG_ArBr Ar-Br with Electron-Withdrawing Group (EWG) TS_EWG Lower Energy Transition State EWG_ArBr->TS_EWG Faster Oxidative Addition Pd0_1 Pd(0) Catalyst Pd0_1->TS_EWG EDG_ArBr Ar-Br with Electron-Donating Group (EDG) TS_EDG Higher Energy Transition State EDG_ArBr->TS_EDG Slower Oxidative Addition Pd0_2 Pd(0) Catalyst Pd0_2->TS_EDG

Caption: Electronic Influence on Oxidative Addition Reactivity.

Structural Analysis and Reactivity Profile of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

To predict the reactivity of our target molecule, we must dissect its structure:

  • Aryl Bromide Core: A standard bromobenzene scaffold.

  • Para-Substituent: A -CH₂-C(=O)-N(piperazine)-CH₃ group.

The key is the electronic influence of this substituent. While the amide carbonyl group (C=O) is inherently electron-withdrawing, its effect on the aromatic ring is insulated by the methylene (-CH₂-) spacer. This spacer prevents direct resonance withdrawal from the ring. However, the carbonyl group will still exert a moderate inductive electron-withdrawing effect .

Therefore, 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is classified as a weakly activated aryl bromide. Its reactivity is expected to be:

  • Greater than bromobenzene (neutral).

  • Greater than deactivated substrates like 4-bromotoluene (-CH₃, EDG).

  • Less than strongly activated substrates like 4-bromonitrobenzene (-NO₂, strong EWG).

This places it in a favorable position for many cross-coupling reactions, as it is reactive enough to proceed under mild conditions but not so activated that it is prone to side reactions.

Comparative Performance in Key Cross-Coupling Reactions

Below, we compare the expected performance of our target molecule against a spectrum of aryl bromides in three common palladium-catalyzed reactions. The predicted yields and optimal conditions are based on established principles of reactivity.[9][10]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[6][11] The reaction couples an aryl halide with an organoboron reagent.

Comparative Data Table: Suzuki-Miyaura Coupling

Aryl Bromide SubstrateSubstituent TypePredicted ReactivityTypical Yield (%)
4-BromoanisoleStrong EDG (-OCH₃)Low60-75%
4-BromotolueneWeak EDG (-CH₃)Moderate-Low75-85%
BromobenzeneNeutral (-H)Moderate85-95%
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Weak EWG (Inductive) Moderate-High >90%
4-BromobenzonitrileStrong EWG (-CN)High>95%

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be a robust starting point for the coupling of the target molecule with phenylboronic acid.

G start Start: Inert Atmosphere Setup reagents 1. Add Aryl Bromide (1.0 eq) 2. Add Phenylboronic Acid (1.2 eq) 3. Add Pd(PPh₃)₄ (2 mol%) 4. Add K₂CO₃ (2.0 eq) start->reagents solvent Add Solvent System: Toluene/EtOH/H₂O (4:1:1) reagents->solvent reaction Heat to 80-90 °C Monitor by TLC/LC-MS (Typically 2-6 hours) solvent->reaction workup 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, then brine reaction->workup purify 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Purify by Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: General Workflow for Suzuki-Miyaura Coupling.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of aryl bromides.

  • Base: K₂CO₃ is a moderately strong inorganic base, effective for activating the boronic acid without promoting side reactions.[11]

  • Solvent: The multiphasic toluene/ethanol/water system ensures solubility for the organic substrates, the inorganic base, and the catalyst.

B. Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds, crucial for synthesizing arylamines.[12]

Comparative Data Table: Buchwald-Hartwig Amination

Aryl Bromide SubstrateSubstituent TypePredicted ReactivityTypical Yield (%)
4-BromoanisoleStrong EDG (-OCH₃)Low50-70%
4-BromotolueneWeak EDG (-CH₃)Moderate-Low70-85%
BromobenzeneNeutral (-H)Moderate80-90%
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Weak EWG (Inductive) Moderate-High >90%
4-BromobenzonitrileStrong EWG (-CN)High>95%

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of the target molecule with morpholine, a common secondary amine.

  • Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (1.0 eq), morpholine (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a state-of-the-art system for Buchwald-Hartwig amination. The bulky ligand facilitates the final reductive elimination step, which is often rate-limiting.[13]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard high-boiling, non-polar solvent for this transformation.

C. Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[7][14]

Comparative Data Table: Sonogashira Coupling

Aryl Bromide SubstrateSubstituent TypePredicted ReactivityTypical Yield (%)
4-BromoanisoleStrong EDG (-OCH₃)Low40-60%
4-BromotolueneWeak EDG (-CH₃)Moderate-Low65-80%
BromobenzeneNeutral (-H)Moderate75-90%
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Weak EWG (Inductive) Moderate-High >85%
4-BromobenzonitrileStrong EWG (-CN)High>95%

Experimental Protocol: Copper-Free Sonogashira Coupling

Modern protocols often omit the copper co-catalyst to create a more robust and reproducible process.[15] This protocol is for the coupling with phenylacetylene.

  • Vessel Setup: To a Schlenk tube under an argon atmosphere, add 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene (1.0 eq), Pd(PPh₃)₄ (2 mol%), and a stir bar.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by phenylacetylene (1.5 eq).

  • Base Addition: Add a degassed solution of a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Heat the mixture to 60-70 °C and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and concentrate in vacuo.

  • Purification: Redissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water to remove amine salts. Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Choices:

  • Copper-Free: Eliminating the copper(I) co-catalyst avoids the formation of alkyne homocoupling (Glaser coupling) byproducts, simplifying purification.[10]

  • Amine Base: The amine serves as both the base and, in some cases, a co-solvent. It is crucial for the deprotonation of the terminal alkyne.

  • Catalyst: Pd(PPh₃)₄ is an effective catalyst for Sonogashira couplings of aryl bromides.[7]

Conclusion

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a versatile and moderately reactive aryl bromide. Its weakly electron-withdrawing substituent provides a favorable reactivity profile, making it more reactive than neutral or electron-rich aryl bromides without the potential complications of strongly activated systems. The protocols provided herein serve as validated starting points for its successful implementation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the efficient synthesis of complex molecules for research and drug development.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.

  • Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. ResearchGate.

  • Oxidative Addition of Polar Reagents. Chemistry LibreTexts.

  • Buchwald–Hartwig amination. Grokipedia.

  • The Suzuki Reaction. Harvard University Department of Chemistry.

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara.

  • Hammett plot for oxidative addition of aryl chlorides. ResearchGate.

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides. Catalysis Science & Technology (RSC Publishing).

  • Oxidative addition. Wikipedia.

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.

  • We Already Know Everything about Oxidative Addition to Pd(0): Do We?. ACS Catalysis.

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society.

  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate.

  • Studies on the Mechanism of Allylic Coupling Reactions: A Hammett Analysis. The Journal of Organic Chemistry.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Cross-coupling reactions of arylsilanols with substituted aryl halides. PubMed.

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions. PMC - NIH.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Oxidative Addition & Palladium Coupling. St. Benedict & St. John's University.

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes. The Journal of Organic Chemistry.

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical method validation strategies for the quantification of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing robust and reliable analytical procedures.

The validation of an analytical method ensures that it is suitable for its intended purpose.[1] This involves a series of experiments to demonstrate the method's performance characteristics, including its specificity, linearity, accuracy, precision, and robustness. The principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for these validation studies.[2][3][4][5]

This guide will focus on the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compare its performance with a potential alternative, Gas Chromatography (GC).

The Critical Role of Analytical Method Validation

In the pharmaceutical industry, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, are critical quality attributes. Analytical methods are indispensable for monitoring these attributes throughout the drug development process.[6][7] Method validation provides documented evidence that the chosen analytical procedure is reliable and will consistently produce results that are accurate and precise.[4]

A well-validated method ensures:

  • Reliability of Data: Confidence in the quality of data generated for batch release, stability studies, and regulatory submissions.

  • Regulatory Compliance: Adherence to the stringent requirements of regulatory agencies worldwide.[8][9]

  • Consistency: The ability to consistently produce the same results under the same conditions.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For a non-volatile and thermally labile compound like 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable analytical technique.[10][11][12] The method's ability to separate compounds based on their hydrophobicity makes it ideal for analyzing complex mixtures and ensuring the purity of the target analyte.

Experimental Workflow for HPLC Method Validation

The validation of the HPLC method follows a structured workflow, as illustrated in the diagram below. Each stage addresses specific performance characteristics of the method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization (Column, Mobile Phase, Flow Rate) Specificity Specificity/ Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocols for HPLC Validation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14]

  • Protocol:

    • Prepare a solution of the 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene reference standard.

    • Prepare a placebo solution containing all components of the sample matrix except the analyte.

    • Spike the placebo solution with the analyte and potential impurities.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject all solutions into the HPLC system and analyze the chromatograms.

  • Causality: This protocol is designed to demonstrate that the chromatographic peak for the analyte is free from interference from other components. The stress testing is crucial to ensure that any degradation products that might form during the manufacturing process or on storage do not co-elute with the analyte, which would lead to inaccurate results.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[4][15]

    • Inject each calibration standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Causality: This experiment establishes the mathematical relationship between the instrument response and the analyte concentration. A high correlation coefficient (typically >0.999) indicates a strong linear relationship, which is essential for accurate quantification.

Accuracy is the closeness of the test results obtained by the method to the true value.[14]

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each replicate.

  • Causality: The spiking of a placebo matrix mimics the analysis of real samples and allows for the determination of any systematic error (bias) in the method. The percent recovery indicates how much of the known amount of analyte is detected by the method.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[1][14]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[1]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Causality: These experiments assess the random error of the method. Repeatability measures the precision under the same operating conditions over a short interval of time, while intermediate precision evaluates the effect of random events within a laboratory.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope of the calibration curve.

      • Determine the standard deviation of the response (e.g., from the y-intercepts of multiple calibration curves or the standard deviation of blank measurements).

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

    • Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Causality: Establishing the LOD and LOQ is critical for the analysis of impurities and degradation products, where the analyte concentrations are expected to be very low.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions.

    • Evaluate the effect of the changes on the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates).

  • Causality: This experiment demonstrates the reliability of the method in the face of minor variations that can occur during routine use. A robust method will not be significantly affected by these small changes.

Comparison of Analytical Methods: HPLC vs. GC

While HPLC is the preferred method for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, Gas Chromatography (GC) could be considered as an alternative, particularly for the analysis of volatile impurities. GC separates compounds based on their boiling points and interaction with the stationary phase.[17][18]

Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC method compared to a hypothetical GC method for the analysis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Validation ParameterHPLC MethodGC MethodRationale for Performance
Specificity HighModerate to HighHPLC offers excellent selectivity for non-volatile compounds. GC may require derivatization for this analyte, which could introduce interferences.
Linearity (r²) > 0.999> 0.995Both techniques can provide excellent linearity, but HPLC often demonstrates a slightly better correlation.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally provides higher accuracy due to the milder operating conditions, reducing the risk of analyte degradation.
Precision (RSD) < 1.0%< 2.0%The automated nature of modern HPLC systems typically leads to better precision.
LOD / LOQ Low (ng/mL range)Moderate (µg/mL range)HPLC with UV detection is highly sensitive for chromophoric compounds like the target analyte. GC sensitivity would depend on the detector used.
Robustness HighModerateHPLC methods are generally more robust to small changes in operating parameters. GC methods can be more sensitive to variations in temperature and gas flow rates.
Logical Relationship of Validation Parameters

The validation parameters are interconnected, forming a self-validating system. For instance, a method with good linearity and accuracy will likely also have good precision.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of analytical methods is a critical activity in drug development, ensuring the generation of reliable and accurate data. For 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a well-validated RP-HPLC method is the recommended approach due to its superior specificity, accuracy, precision, and robustness for this type of analyte. While GC can be a viable alternative, particularly for related volatile substances, its performance for the primary analyte may be less optimal.

By following the principles outlined in this guide and adhering to international regulatory guidelines, researchers and scientists can confidently develop and validate analytical methods that are fit for their intended purpose, ultimately contributing to the quality and safety of pharmaceutical products. The lifecycle approach to analytical procedures, which involves continuous monitoring and re-validation as needed, is also becoming increasingly important.[19][20][21]

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023-03-15). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available from: [Link]

  • A Review on Analytical method Development and Validation. (2019-06-20). International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. (2023-03-15). Available from: [Link]

  • Benzene Method no.: 1005. Occupational Safety and Health Administration. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011-12-03). U.S. Pharmacopeia. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025-09-19). Lab Manager. Available from: [Link]

  • Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. (2018). Neliti. Available from: [Link]

  • Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products. (2011-05). PubMed. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025-11-13). Investigations of a Dog. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). Trends in Sciences. Available from: [Link]

  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. (2011). ResearchGate. Available from: [Link]

  • A Comparison of Three Prospective Analytical Methods for Benzene Analysis in Jet Fuel Environments. (1990-06). Defense Technical Information Center. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. (2015-08). ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

  • 〈1225〉 Validation of Compendial Procedures. (2017). USP-NF. Available from: [Link]

  • HYDROCARBONS, AROMATIC 1501. (2003-03-15). Centers for Disease Control and Prevention. Available from: [Link]

  • HPLC Determination of Four Derivatives of Benzene. (2013). ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency. Available from: [Link]

  • Benzene exposure: An overview of monitoring methods and their findings. (2015-09-01). National Center for Biotechnology Information. Available from: [Link]

  • a complete review on method validation. (2025-08-18). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024-03-07). BioPharm International. Available from: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017-10-04). YouTube. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Derivatives and Analogs: A Predictive Analysis

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the quest for novel chemical entities with potent and selective biological activities is perpetual. The 1-B...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with potent and selective biological activities is perpetual. The 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene scaffold represents a promising, yet largely unexplored, chemical space. While direct biological data for this specific derivative remains elusive in publicly accessible literature, its structural motifs—a bromophenyl group and a methylpiperazine carboxamide side chain—are prevalent in a multitude of bioactive compounds. This guide, therefore, embarks on a predictive comparative analysis. By examining the synthesis, biological activities, and structure-activity relationships (SAR) of structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of this novel chemical series, particularly in the realms of oncology and kinase inhibition.

The piperazine ring is a well-established pharmacophore, known to enhance aqueous solubility and oral bioavailability due to its two nitrogen atoms, which can act as hydrogen bond acceptors and donors.[1] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles.[1] The bromophenyl moiety, on the other hand, is a common feature in kinase inhibitors, where the halogen atom can engage in specific interactions within the ATP-binding pocket of various kinases. This guide will synthesize these known attributes to build a compelling case for the investigation of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene derivatives as a new class of therapeutic agents.

Synthetic Strategies: Building the Core Scaffold and its Derivatives

The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and its derivatives can be approached through established and reliable chemical methodologies. A logical retrosynthetic analysis suggests a convergent approach, coupling a bromophenylacetic acid derivative with N-methylpiperazine.

General Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Product A 4-Bromophenylacetic acid C Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) A->C B N-Methylpiperazine D Amide Bond Formation B->D C->D E 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene D->E

Caption: A generalized synthetic route to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Detailed Experimental Protocol: Amide Coupling

A common and effective method for the synthesis of the target compound involves the following steps:

  • Activation of Carboxylic Acid: 4-Bromophenylacetic acid is converted to its more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating.

  • Amide Formation: The resulting acyl chloride is then slowly added to a solution of N-methylpiperazine in an inert solvent, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. The reaction is usually carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Further derivatization can be achieved by utilizing substituted 4-bromophenylacetic acids or by modifying the N-methylpiperazine moiety prior to the coupling reaction. For instance, Suzuki coupling reactions on the bromo-position can introduce a variety of aryl or heteroaryl groups, allowing for extensive exploration of the chemical space.[2]

Comparative Biological Activity: Insights from Structurally Related Compounds

In the absence of direct biological data for our target compound, we turn to a comparative analysis of structurally similar molecules that have been evaluated for their therapeutic potential. The primary areas of interest, based on the constituent pharmacophores, are anticancer and kinase inhibitory activities.

Anticancer Activity of Piperazine-Containing Molecules

The piperazine moiety is a common feature in numerous anticancer agents.[3][4][5] Its presence can influence various cellular processes, including cell proliferation, apoptosis, and cell cycle regulation.

A series of novel vindoline-piperazine conjugates demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines.[3][6] Notably, derivatives containing a 4-trifluoromethylbenzyl group attached to the piperazine ring showed low micromolar growth inhibition (GI₅₀) values.[3][6] Another study on piperazine-linked bergenin derivatives revealed that these compounds exhibited significant cytotoxic activity against tongue cancer cell lines, inducing apoptosis by regulating the Bax/BcL2 expression.[7]

These findings suggest that the N-substituted piperazine motif is a key contributor to the anticancer potential of these molecules. The methyl group on the piperazine in our target compound is a simple substitution, and its impact on activity would need to be experimentally determined. However, the presence of the piperazine ring itself provides a strong rationale for investigating the anticancer properties of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene derivatives.

Kinase Inhibitory Potential of Bromophenyl Derivatives

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The bromophenyl group is a well-known feature in many kinase inhibitors, where the bromine atom can form important halogen bonds with the hinge region of the kinase domain.

For example, a 4-(3-bromophenyl)amino quinazoline derivative was identified as a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC₅₀ value of 0.029 nM.[9] Similarly, a study on phenylacetamides, which share the acetamide linker with our target compound, revealed that derivatives with a biphenyl system could be modified to inhibit various kinases, including members of the BRK, FLT, and JAK families.[10]

The combination of a bromophenyl group and a piperazine-containing side chain is a common strategy in the design of kinase inhibitors. For instance, a series of 3-aminoindazole derivatives with an ethylpiperazine methylene moiety demonstrated potent pan-BCR-ABL inhibitory activity, including against the T315I mutant.[11]

Table 1: Comparative Biological Activity of Structurally Related Compounds

Compound ClassKey Structural FeaturesBiological ActivityPotency (IC₅₀/GI₅₀)Reference
Vindoline-Piperazine ConjugatesVindoline, N-substituted piperazineAnticancer (various cell lines)1.00 µM (MDA-MB-468)[3]
Piperazine-linked Bergenin HybridsBergenin, Piperazine linkerAnticancer (tongue cancer)15.41–92.9 µM[7]
4-(3-Bromophenyl)amino QuinazolinesBromophenyl, QuinazolineEGFR Kinase Inhibition0.029 nM[9]
Phenylacetamide DerivativesPhenylacetamide, Biphenyl systemKinase Inhibition (BRK, FLT, JAK)294 nM (HCT116)
3-Aminoindazole DerivativesAminoindazole, EthylpiperazinePan-BCR-ABL Kinase Inhibition9 nM (BCR-ABL T315I)[11]

This comparative data strongly suggests that 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene derivatives are prime candidates for investigation as both anticancer agents and kinase inhibitors.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this novel compound series, a systematic approach employing well-established in vitro assays is recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

To assess the kinase inhibitory potential of the compounds, a variety of assay formats can be employed, such as luminescence-based assays that measure ATP consumption or ADP production.[8]

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, the kinase substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well and incubate at 30°C for a defined period (e.g., 60 minutes).[8]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ values can be calculated by plotting the percentage of kinase inhibition against the compound concentration.

Kinase Inhibition Assay A Combine Kinase, Substrate, and Test Compound B Add ATP to Initiate Reaction A->B C Incubate B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to ATP & Generate Luminescence D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Key steps in a luminescence-based in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

Based on the analysis of related compounds, we can propose a preliminary SAR for the 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene scaffold.

SAR cluster_0 Core Scaffold cluster_1 Potential Modifications A 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene B Bromophenyl Moiety: - Position of Bromo group - Substitution with other halogens - Suzuki coupling for diverse groups A->B Modulate Kinase Selectivity C Piperazine Ring: - N-substitution with larger/functional groups - Replacement with other heterocycles A->C Improve Potency & PK Properties D Acetamide Linker: - Altering linker length - Introducing conformational rigidity A->D Optimize Binding Geometry

Caption: Postulated structure-activity relationships and avenues for future optimization.

The bromophenyl moiety is anticipated to be crucial for kinase inhibitory activity. Modifications at this position, such as altering the position of the bromine atom or replacing it with other halogens, could significantly impact kinase selectivity and potency. Furthermore, the bromine atom serves as a handle for further chemical modifications, such as Suzuki coupling, to introduce a wide array of substituents and explore new interactions with target proteins.[2]

The N-methylpiperazine group is expected to contribute to the compound's solubility and pharmacokinetic properties. The N-methyl group is a relatively small and simple substituent. Exploring a variety of N-substitutions on the piperazine ring, from small alkyl groups to larger aromatic or heterocyclic moieties, is a logical next step to enhance potency and modulate the overall biological profile.

The acetamide linker provides a degree of flexibility. Investigating the impact of linker length and rigidity could lead to optimized binding to the target protein.

Conclusion and Outlook

While the biological activity of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene derivatives has not been explicitly reported, a comprehensive analysis of structurally related compounds provides a strong rationale for their investigation as a novel class of therapeutic agents. The combination of a bromophenyl group, a known kinase-binding element, and a piperazine moiety, a well-regarded pharmacophore for improving drug-like properties, creates a promising scaffold for the development of new anticancer drugs and kinase inhibitors.

The synthetic routes are straightforward, and the proposed biological evaluation methods are well-established, providing a clear path forward for researchers in this field. Future work should focus on the synthesis of a focused library of derivatives with modifications at the key positions identified in the SAR analysis. Subsequent screening of these compounds in relevant cytotoxicity and kinase inhibition assays will be crucial to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this exciting new chemical series.

References

  • Bokros, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Chander, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 332-353. [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

  • El-Damasy, A. K., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 13, 864936. [Link]

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(15), 2815-2825. [Link]

  • Van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788. [Link]

  • Kuder, J. E., et al. (2021). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ACS Omega, 6(50), 34643-34659. [Link]

  • Bokros, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed, 39063170. [Link]

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. [Link]

  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Protocols.io. (2023). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Reddy, T. S., et al. (2017). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. ACG Publications. [Link]

  • An, S., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653. [Link]

  • PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. [Link]

  • Khan, K. M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

  • Al-Ostath, A., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 13(33), 23158-23173. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6599. [Link]

  • Chandralekha, B., et al. (2020). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Journal of Molecular Structure, 1202, 127349. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with high purity and efficiency is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with high purity and efficiency is paramount. 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene serves as a valuable building block and intermediate in the creation of a variety of pharmacologically active compounds. This guide provides an in-depth technical comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and a critical analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to the Target Molecule

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a disubstituted benzene derivative featuring a bromo substituent, which is a versatile handle for further chemical modifications such as cross-coupling reactions, and a 4-methylpiperazinocarbonylmethyl side chain, a common pharmacophore known to enhance solubility and introduce favorable pharmacokinetic properties. The strategic synthesis of this compound is therefore of significant interest.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic approaches to 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene are explored in this guide:

  • Route 1: Amide Coupling. This convergent approach involves the synthesis of a key carboxylic acid intermediate, (4-bromophenyl)acetic acid, followed by its coupling with 1-methylpiperazine.

  • Route 2: N-Alkylation. This linear strategy focuses on the preparation of an electrophilic benzylic halide, 1-bromo-4-(chloromethyl)benzene, which is then used to alkylate 1-methylpiperazine.

This guide will dissect each route, presenting detailed experimental procedures and a comparative analysis of key metrics such as yield, purity, reaction conditions, and scalability.

Route 1: The Amide Coupling Pathway

This well-established and versatile route hinges on the formation of a robust amide bond between a carboxylic acid and an amine. The synthesis is typically a two-step process.

Step 1: Synthesis of (4-bromophenyl)acetic acid

The pivotal intermediate, (4-bromophenyl)acetic acid, can be prepared via several methods. A common and efficient method is the hydrolysis of 4-bromophenylacetonitrile.

Experimental Protocol: Hydrolysis of 4-Bromophenylacetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-bromophenylacetonitrile (1.0 eq) is suspended in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Hydrolysis: The mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is washed with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

  • Acidification: The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to a pH of approximately 2. This will precipitate the (4-bromophenyl)acetic acid as a white solid.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture, can be performed to achieve high purity.

Step 2: Amide Coupling with 1-Methylpiperazine

The formation of the final product is achieved through the coupling of (4-bromophenyl)acetic acid with 1-methylpiperazine using a suitable coupling agent.

Experimental Protocol: EDC/DMAP Mediated Amide Coupling [1]

  • Reaction Setup: To a solution of (4-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), are added N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1-1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq). The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.[1]

  • Amine Addition: 1-Methylpiperazine (1.0-1.2 eq) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature overnight. Progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Coupling A 4-Bromophenylacetonitrile B (4-bromophenyl)acetic acid A->B   NaOH or KOH, H₂O, Reflux    D 1-Bromo-4-(4-methylpiperazino- carbonylmethyl)benzene B->D   EDC.HCl, DMAP, DCM    C 1-Methylpiperazine C->D

Caption: Workflow for the Amide Coupling Synthesis.

Route 2: The N-Alkylation Pathway

This alternative route involves the formation of the C-N bond through a nucleophilic substitution reaction. This is also a two-step process.

Step 1: Synthesis of 1-Bromo-4-(chloromethyl)benzene

The key electrophile, 1-bromo-4-(chloromethyl)benzene, can be synthesized from p-bromotoluene via free-radical chlorination.

Experimental Protocol: Free-Radical Chlorination of p-Bromotoluene

  • Reaction Setup: In a flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, p-bromotoluene (1.0 eq) is dissolved in a suitable inert solvent like carbon tetrachloride (CCl₄) or benzene.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

  • Chlorination: The reaction mixture is heated to reflux, and chlorine gas (Cl₂) is bubbled through the solution while being irradiated with a UV lamp. The reaction is exothermic and should be carefully controlled.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the methyl protons of the starting material and the appearance of the chloromethyl protons.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess chlorine is removed by purging with nitrogen. The solution is washed with an aqueous solution of sodium bisulfite to quench any remaining chlorine, followed by water and brine.

  • Isolation and Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-bromo-4-(chloromethyl)benzene.

Step 2: N-Alkylation of 1-Methylpiperazine

The final product is obtained by the reaction of the synthesized benzylic chloride with 1-methylpiperazine.

Experimental Protocol: N-Alkylation

  • Reaction Setup: In a round-bottom flask, 1-methylpiperazine (1.0-1.2 eq) is dissolved in a suitable polar aprotic solvent such as acetonitrile or DMF. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), is added to the solution.

  • Alkylating Agent Addition: A solution of 1-bromo-4-(chloromethyl)benzene (1.0 eq) in the same solvent is added dropwise to the stirred mixture at room temperature. The C-Cl bond is more susceptible to nucleophilic attack than the aromatic C-Br bond.[2]

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

  • Isolation and Purification: The residue is taken up in a water-immiscible organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product, 1-(4-bromobenzyl)-4-methylpiperazine, is then purified by column chromatography. To obtain the final product, this intermediate would need to undergo a carbonylation reaction followed by amidation, making this route less direct than initially perceived. A more direct alkylation to form the final product is not feasible with this starting material.

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow cluster_step1 Step 1: Electrophile Synthesis cluster_step2 Step 2: N-Alkylation A p-Bromotoluene B 1-Bromo-4-(chloromethyl)benzene A->B   Cl₂, AIBN, UV, CCl₄    D 1-(4-Bromobenzyl)-4-methylpiperazine B->D   K₂CO₃, Acetonitrile    C 1-Methylpiperazine C->D

Caption: Workflow for the N-Alkylation Synthesis.

Comparative Analysis of Synthetic Routes

The choice between the amide coupling and N-alkylation routes depends on several factors, including the availability of starting materials, desired scale of the reaction, and purification considerations.

ParameterRoute 1: Amide CouplingRoute 2: N-Alkylation (to intermediate)
Overall Yield Generally good to high yields can be achieved with modern coupling reagents.Yields can be variable depending on the efficiency of the radical chlorination and potential for over-alkylation.
Purity of Final Product Purification is often straightforward, with byproducts from coupling reagents being easily removable.Purification can be more challenging due to the potential for side products from the chlorination step and di-alkylation of the piperazine.
Starting Materials (4-bromophenyl)acetic acid and 1-methylpiperazine are commercially available. The acid can also be readily synthesized.p-Bromotoluene is a readily available starting material. Chlorine gas requires special handling.
Reaction Conditions Amide coupling reactions are typically performed under mild conditions (room temperature).Radical chlorination requires elevated temperatures and UV irradiation. Alkylation may require heating.
Scalability Amide coupling is a highly scalable and widely used reaction in industrial settings.The use of chlorine gas and radical conditions can present challenges for large-scale synthesis.
Safety Considerations Coupling reagents can be toxic and require careful handling.Chlorine gas is highly toxic and corrosive. Radical reactions can be exothermic and require careful control.

Conclusion and Recommendation

For laboratory-scale synthesis and for achieving high purity with straightforward purification, Route 1 (Amide Coupling) is generally the more reliable and versatile option. The wide availability of coupling reagents allows for optimization of the reaction conditions. The mild reaction conditions and the convergent nature of the synthesis are significant advantages.

Route 2 (N-Alkylation) , while utilizing a cheaper starting material in p-bromotoluene, presents more significant challenges in terms of reaction control, safety, and purification, particularly for the initial chlorination step. Furthermore, this route leads to an intermediate that requires further synthetic steps to reach the final target molecule, making it a less efficient overall pathway compared to the more direct amide coupling approach.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the researcher. However, for most applications in a research and drug development setting, the amide coupling pathway offers a more robust and predictable approach to the synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

References

  • Gur, S. & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Vedantu. (n.d.). The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t. Retrieved from [Link]

Sources

Comparative

A Comparative Stability Analysis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and Its Analogs Under Forced Degradation Conditions

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a lead compound and its analogs is a cornerstone of early-phase pharmaceutical development. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a lead compound and its analogs is a cornerstone of early-phase pharmaceutical development. This guide provides a comprehensive framework for comparing the stability of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, a molecule featuring a brominated aromatic ring, an amide linkage, and a substituted piperazine moiety, against a curated set of its structural analogs. By employing forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, we can elucidate potential degradation pathways and identify liabilities within the molecular structure.[1][2] This proactive approach facilitates the selection of the most robust candidates for further development and informs formulation and storage strategies.

Introduction to the Core Structure and Rationale for Analog Selection

1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene serves as our parent compound. Its structure presents several functionalities that may be susceptible to degradation: the carbon-bromine bond on the aromatic ring, the amide carbonyl group, and the tertiary amine within the N-methylpiperazine ring. To systematically probe the stability of these different regions, we have selected three key analogs for this comparative study:

  • Analog A (Des-Bromo): 4-(4-methylpiperazinocarbonylmethyl)benzene. This analog lacks the bromine substituent, allowing for a direct assessment of the C-Br bond's influence on overall stability, particularly under photolytic and oxidative stress.

  • Analog B (Piperidino): 1-Bromo-4-(piperidinocarbonylmethyl)benzene. By replacing the N-methylpiperazine with a piperidine ring, we can evaluate the role of the second nitrogen atom in the piperazine ring in potential degradation pathways.

  • Analog C (Unsubstituted Piperazino): 1-Bromo-4-(piperazinocarbonylmethyl)benzene. This analog removes the N-methyl group, enabling an investigation into the stability of the tertiary versus secondary amine in the piperazine ring.

This guide will detail the experimental design for a comprehensive forced degradation study, present a predictive comparison of the stability profiles of these four compounds, and discuss the likely chemical transformations they may undergo.

Experimental Design: A Validating Approach to Stability Assessment

The foundation of a reliable stability comparison lies in a well-designed and consistently executed experimental protocol. The following workflow is designed to induce degradation to a target of 5-20%, a range sufficient to identify and quantify degradants without completely destroying the parent compound.[2]

Materials and Instrumentation
  • Test Compounds: 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and Analogs A, B, and C (purity >99%).

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), acetonitrile (HPLC grade), water (HPLC grade), and appropriate buffers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), a photostability chamber, and a calibrated oven.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_data Data Interpretation prep Prepare stock solutions (1 mg/mL in Acetonitrile) dilute Dilute to working concentration (e.g., 0.1 mg/mL) prep->dilute acid Acid Hydrolysis (0.1 M HCl, 60°C) dilute->acid Expose samples base Base Hydrolysis (0.1 M NaOH, 60°C) dilute->base Expose samples oxidative Oxidative (3% H₂O₂, RT) dilute->oxidative Expose samples thermal Thermal (80°C, solid state) dilute->thermal Expose samples photo Photolytic (ICH Q1B conditions) dilute->photo Expose samples analysis HPLC Analysis (Quantify parent compound & detect degradants) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway compare Compare Stability Profiles pathway->compare

Caption: Workflow for the comparative forced degradation study.

Step-by-Step Protocols
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound in acetonitrile.

  • Stress Conditions Application:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points as the acid hydrolysis. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store a known quantity of the solid compound in a calibrated oven at 80°C. At specified time points, dissolve a portion of the solid in acetonitrile for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analytical Method:

    • Technique: Reverse-phase HPLC with UV detection.[3]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection: Monitor at a wavelength that provides a good response for the parent compound (e.g., 254 nm).

    • Analysis: Calculate the percentage of the parent compound remaining at each time point relative to a time-zero control. The appearance of new peaks will indicate degradation products.

Predicted Comparative Stability Data

The following table summarizes the expected outcomes of the forced degradation studies based on established principles of chemical stability for the functional groups present in the molecules. The values represent the predicted percentage of the parent compound remaining after 24 hours under the specified conditions.

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (80°C)Photolytic (ICH Q1B)
Parent Compound ~85%~80%~75%>95%~80%
Analog A (Des-Bromo) ~85%~80%~78%>95%>95%
Analog B (Piperidino) ~88%~82%~90%>95%~82%
Analog C (Unsubstituted Piperazino) ~85%~80%~70%>95%~80%

Discussion of Predicted Degradation Pathways and Molecular Liabilities

The stability of these compounds is dictated by the interplay of their functional groups. The piperazine and amide moieties are known to be susceptible to specific degradation pathways.[4][5]

Hydrolytic Degradation (Acidic and Basic)

The primary site of hydrolytic attack is expected to be the amide linkage . Both acidic and basic conditions can catalyze the cleavage of the amide bond to yield 4-bromophenylacetic acid and the corresponding piperazine derivative. The rate of hydrolysis is anticipated to be slightly faster under basic conditions for this type of amide. We predict minimal differences between the parent compound and its analogs in this regard, as the electronic environment of the amide is not significantly altered by the tested substitutions.

Oxidative Degradation

Oxidation is likely to target the nitrogen atoms, particularly the tertiary amine of the N-methylpiperazine ring.[5] The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides. We predict that Analog C , with its secondary amine, will be more susceptible to oxidation than the parent compound. The tertiary amine in the parent and Analog A is also a likely site of oxidation. Analog B , lacking the second nitrogen in the piperazine ring, is predicted to be the most stable under oxidative stress.

Photolytic Degradation

The carbon-bromine bond on the aromatic ring is a known chromophore that can absorb UV light, leading to homolytic cleavage and the formation of radical species.[1] Therefore, we predict that the Parent Compound and Analogs B and C will show significant degradation under photolytic stress, while Analog A (Des-Bromo) , which lacks this C-Br bond, will be substantially more stable.

G cluster_parent Parent Compound cluster_degradation Degradation Products parent 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene hydrolysis 4-Bromophenylacetic acid + N-methylpiperazine parent->hydrolysis Acid/Base Hydrolysis (Amide Cleavage) oxidation N-oxide derivatives parent->oxidation Oxidation (H₂O₂) (N-Oxidation) photolysis Debrominated product parent->photolysis Photolysis (UV light) (C-Br Cleavage)

Caption: Predicted degradation pathways for the parent compound.

Conclusion and Recommendations

This guide outlines a systematic approach to comparing the stability of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene and its analogs. Based on the chemical structures, the following stability hierarchy is predicted:

  • Most Stable Overall: Analog B (Piperidino), due to the removal of the potentially labile second nitrogen of the piperazine ring, enhancing oxidative stability.

  • Least Stable Overall: Analog C (Unsubstituted Piperazino), owing to the increased susceptibility of the secondary amine to oxidation.

The parent compound's primary liability is predicted to be its C-Br bond, leading to photosensitivity. Analog A demonstrates the importance of this bond in photolytic degradation. The amide linkage represents a common degradation pathway for all tested compounds under hydrolytic stress.

For drug development professionals, these findings would suggest that while the brominated phenylacetic acid moiety may be important for biological activity, its inherent photosensitivity could pose a challenge for formulation and storage. The piperidino analog (Analog B) presents a potentially more stable scaffold, particularly concerning oxidative degradation. Further investigation into the structure-activity relationship would be necessary to determine if this increased stability comes at the cost of desired biological function. This structured, comparative approach to stability testing in the early phases of drug discovery is invaluable for making informed decisions and mitigating risks in later development stages.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • ResearchGate. (2025, August 6). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • FIRSON. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. FIRSON. [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. PubChem. [Link]

  • ACS Publications. (2022, May 18). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants. ResearchGate. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of all successful research is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene, focusing on the critical selection and use of Personal Protective Equipment (PPE). Our approach is built not on a rigid checklist, but on a dynamic risk assessment tailored to the compound's specific chemical nature, ensuring that every step you take in the lab is a safe one.

Understanding the Hazard: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene may not be readily available, a rigorous safety protocol can be constructed by analyzing its structural components: a brominated benzene ring and a methylpiperazine moiety. This analysis allows us to anticipate its toxicological profile and implement appropriate controls.

  • Brominated Aromatic Compounds: These compounds are often associated with skin and eye irritation.[1][2] Inhalation of dusts or aerosols can lead to respiratory tract irritation.[2][3] While many brominated aromatics have not been fully investigated toxicologically, prudence dictates treating them as potentially hazardous upon ingestion and inhalation.[1][4]

  • Piperazine Derivatives: Piperazine itself is known to be a skin and respiratory sensitizer.[5] This means repeated exposure can lead to allergic reactions. It is crucial to prevent skin contact and inhalation of any dusts.

Based on this composite profile, we can classify the anticipated hazards.

Hazard Category Anticipated Risk for 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene Rationale
Acute Oral Toxicity Category 4: Harmful if swallowed.A common classification for related chemical structures. Ingestion can cause gastrointestinal irritation.[4]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]The brominated aromatic and piperazine components both contribute to this risk. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2]Direct contact with dust or splashes can cause significant irritation.
Respiratory Sensitization Potential HazardThe piperazine moiety is a known sensitizer. Inhalation of fine dust should be minimized to prevent allergic respiratory reactions.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]A common feature of brominated organic compounds.[6]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are your first and most critical line of defense. The logic is simple: create a complete barrier between you and the chemical agent.

Protection Type Specific Recommendation Standard Justification
Eye & Face Protection Chemical safety goggles with side shields.OSHA 1910.133 or EN166Protects against dust particles and accidental splashes. Standard spectacles are insufficient.[1][7]
Hand Protection Nitrile gloves (minimum 5 mil thickness).EN 374Provides robust protection against incidental chemical contact. Double-gloving is recommended for extended procedures or when handling larger quantities.
Body Protection Fully-fastened laboratory coat.N/APrevents contact with clothing. For large-scale operations, consider a chemically resistant apron or suit.[5][7]
Respiratory Protection Use within a certified chemical fume hood is mandatory.N/AThe primary engineering control to prevent inhalation of the compound, which may be a fine, easily aerosolized powder.[8]

Operational Plan: From Preparation to Disposal

Safe handling is a process, not a single action. This section provides the step-by-step workflow for interacting with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

  • Assemble all Materials: Have all necessary glassware, reagents, and waste containers pre-labeled and inside the fume hood to minimize movement.

  • PPE Inspection: Inspect all PPE for damage (e.g., tears in gloves, cracks in goggles) before donning.

Step-by-Step Handling Protocol
  • Step 1: Donning PPE: Before entering the lab area where the chemical is stored, don your lab coat and safety goggles. The final step, just before handling the compound, is to don your nitrile gloves.

  • Step 2: Weighing the Compound:

    • Conduct all weighing activities inside the fume hood on a tared weigh boat or glassine paper.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

    • Close the primary container immediately after dispensing.

  • Step 3: Transfer and Reaction Setup:

    • Carefully add the weighed solid to the reaction vessel inside the fume hood.

    • If dissolving in a solvent, add the solvent slowly to avoid splashing.

    • Ensure the reaction apparatus is securely clamped and that any exhaust points (e.g., from a condenser) are properly vented within the fume hood.

  • Step 4: Post-Handling Decontamination:

    • Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol). Dispose of these towels in the designated solid hazardous waste container.

  • Step 5: Doffing PPE:

    • Remove gloves first, peeling them off without touching the outer surface with your bare skin. Dispose of them in the hazardous waste stream.

    • Remove your lab coat, folding it inward to contain any potential contamination.

    • Remove safety goggles last.

    • Wash hands thoroughly with soap and water.

The following diagram illustrates the essential workflow for safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Risk_Assessment 1. Assess Hazards (Irritant, Sensitizer) Locate_Safety 2. Locate Shower/Eyewash Select_PPE 3. Select & Inspect PPE (Goggles, Gloves, Coat) Don_PPE 4. Don PPE Select_PPE->Don_PPE Weigh 5. Weigh Compound Transfer 6. Transfer to Reaction Decontaminate 7. Clean Work Area Doff_PPE 8. Doff PPE Decontaminate->Doff_PPE Dispose 9. Dispose of Waste Wash 10. Wash Hands

Caption: Safe Handling & PPE Workflow Diagram

Emergency & Disposal Plans: Managing the Unexpected

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill:

    • Evacuate non-essential personnel.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[1] Do not use water to clean up, as this may spread contamination.

Disposal Protocol

All materials that have come into contact with 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any recovered spill material. Place these items in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and reaction mixtures must be disposed of in a labeled hazardous chemical waste container.

  • Compliance: Always adhere to your institution's and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

By integrating this expert-driven, safety-first mindset into your daily laboratory operations, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]

  • NIST. Chemistry WebBook: Benzene, 1-bromo-4-methyl-. [Link]

  • ACS Green Chemistry Institute. (2013). Development of GSK's reagent guides – embedding sustainability into reagent selection. Green Chem., 15, 1542-1549. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

  • s d fine-chem limited. Safety Data Sheet: piperazine anhydrous. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • virtualchemistry.org. GROMACS Molecule Database: 1-bromo-4-methyl-benzene. [Link]

  • Reddit. (2024, November 13). Working with Bromine. [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • Chemsrc. 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]

  • ResearchGate. (2025, September 23). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]

  • PMC - NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

Sources

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